Product packaging for Ursodeoxycholylglycine sodium(Cat. No.:CAS No. 92411-07-9)

Ursodeoxycholylglycine sodium

Cat. No.: B1440953
CAS No.: 92411-07-9
M. Wt: 471.6 g/mol
InChI Key: AAYACJGHNRIFCT-LWADHXPTSA-M
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Description

Conceptual Framework of Glycine-Conjugated Bile Acids in Biological Systems

Bile acids are steroidal molecules synthesized from cholesterol in the liver. mdpi.comwikipedia.org Before being secreted into the bile, they are primarily conjugated with the amino acids glycine (B1666218) or taurine (B1682933). mdpi.comnih.gov This conjugation process, which forms bile salts, is crucial for their physiological function. The addition of a glycine or taurine molecule increases the water solubility of bile acids and prevents their passive reabsorption in the small intestine. wikipedia.orgnih.gov This enhanced solubility is essential for the formation of micelles, which are necessary for the digestion and absorption of dietary lipids and fat-soluble vitamins. wikipedia.orgnih.gov

In humans, both primary bile acids (synthesized in the liver) and secondary bile acids (modified by gut bacteria) are conjugated with either glycine or taurine. nih.govisotope.com The ratio of glycine-conjugated to taurine-conjugated bile acids can vary and is influenced by various factors. These conjugated bile acids are the major organic components of human bile. nih.gov Beyond their role in digestion, conjugated bile acids are now recognized as important signaling molecules with systemic endocrine functions, capable of activating nuclear and cell surface receptors to influence metabolic, immune, and nervous systems. mdpi.comnih.gov

Historical Context of Ursodeoxycholic Acid Derivatives in Mechanistic Studies

Ursodeoxycholic acid (UDCA) was first identified in the bile of bears. wikipedia.org For centuries, it has been utilized for its therapeutic properties, particularly in cholestatic liver diseases. nih.gov The derivatives of UDCA, including its conjugated forms, have been the subject of extensive research to understand their mechanisms of action.

Historically, the focus of UDCA research was on its ability to dissolve cholesterol gallstones by reducing the cholesterol saturation of bile. nih.gov Over time, studies revealed that the beneficial effects of UDCA in cholestatic conditions are due to multiple mechanisms. These include the stimulation of bile flow, protection of liver cells from the toxicity of more hydrophobic bile acids, and anti-apoptotic effects. nih.gov

The study of UDCA derivatives has been instrumental in elucidating the complex signaling pathways regulated by bile acids. For instance, research has explored how these derivatives interact with key receptors like the farnesoid X receptor (FXR) and the G-protein coupled bile acid receptor 5 (TGR5). medchemexpress.com While UDCA itself is a weak agonist for FXR, its derivatives and their metabolic products can modulate these pathways, influencing bile acid homeostasis, lipid metabolism, and inflammatory responses. nih.govmedchemexpress.com

Significance of Ursodeoxycholylglycine Sodium as a Research Probe in Cellular Biology

This compound serves as a valuable research probe in cellular biology due to its specific properties as a conjugated, hydrophilic bile acid. Its sodium salt form ensures solubility in aqueous solutions used in laboratory settings, facilitating in vitro experiments.

Researchers utilize this compound to investigate the transport and metabolism of conjugated bile acids. For example, studies have examined its interaction with transport proteins like the multidrug resistance protein 4 (ABCC4), which is involved in the efflux of bile acids from cells. physiology.orgphysiology.org Such research helps to understand the cellular mechanisms that maintain bile acid homeostasis and protect cells from bile acid-induced toxicity.

Furthermore, this compound is employed to study the differential effects of various bile acid species on cellular processes. By comparing its effects to those of other conjugated and unconjugated bile acids, scientists can dissect the specific roles of glycine conjugation and the ursodeoxycholic acid backbone in signaling pathways, cell viability, and inflammatory responses. For instance, studies have shown that the glycine conjugate of UDCA is a substrate for the ABCC4 transporter, highlighting its role in cellular bile acid transport. physiology.org

Overview of Advanced Research Perspectives on this compound

Current and future research on this compound is expanding into several advanced areas. One key area is its role in modulating the gut microbiota and its downstream effects on host metabolism. Research has suggested that treatment with UDCA can alter the composition of the gut microbiome, potentially influencing the production of secondary bile acids and their signaling functions. nih.gov

Another frontier is the investigation of its effects on specific cellular receptors and signaling pathways beyond the well-established FXR and TGR5. The intricate interplay between different bile acids and a variety of receptors suggests a more complex regulatory network than previously understood. mdpi.com

Advanced research is also focusing on the development of stable isotope-labeled versions of this compound. isotope.com These labeled compounds are invaluable tools for metabolic studies, allowing for precise tracing of the metabolic fate of this specific bile acid conjugate in complex biological systems. This can provide detailed insights into its absorption, distribution, metabolism, and excretion.

Finally, the potential of Ursodeoxycholylglycine and other bile acid conjugates as signaling molecules in various tissues continues to be an active area of investigation, with implications for understanding and potentially targeting diseases beyond the liver and gastrointestinal tract. mdpi.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C26H42NNaO5 B1440953 Ursodeoxycholylglycine sodium CAS No. 92411-07-9

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

sodium;2-[[(4R)-4-[(3R,5S,7S,8R,9S,10S,13R,14S,17R)-3,7-dihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoyl]amino]acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H43NO5.Na/c1-15(4-7-22(30)27-14-23(31)32)18-5-6-19-24-20(9-11-26(18,19)3)25(2)10-8-17(28)12-16(25)13-21(24)29;/h15-21,24,28-29H,4-14H2,1-3H3,(H,27,30)(H,31,32);/q;+1/p-1/t15-,16+,17-,18-,19+,20+,21+,24+,25+,26-;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AAYACJGHNRIFCT-LWADHXPTSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CCC(=O)NCC(=O)[O-])C1CCC2C1(CCC3C2C(CC4C3(CCC(C4)O)C)O)C.[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](CCC(=O)NCC(=O)[O-])[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2[C@H](C[C@H]4[C@@]3(CC[C@H](C4)O)C)O)C.[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H42NNaO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

471.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

92411-07-9
Record name Ursodeoxycholylglycine sodium
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0092411079
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name URSODEOXYCHOLYLGLYCINE SODIUM
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2SMU62O28G
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Molecular and Cellular Mechanisms of Action of Ursodeoxycholylglycine Sodium

Interactions with Nuclear Receptors

Ursodeoxycholylglycine sodium, a glycine (B1666218) conjugate of ursodeoxycholic acid (UDCA), exerts its effects by modulating the activity of various nuclear receptors, which are key regulators of metabolic pathways. These interactions influence the synthesis and homeostasis of bile acids, lipids, and glucose.

Farnesoid X Receptor (FXR) Modulation by this compound

This compound, through its precursor UDCA, is suggested to decrease the signaling of the farnesoid X receptor (FXR), a nuclear receptor that plays a central role in bile acid homeostasis. nih.govnih.gov Some bile acid metabolites, particularly conjugated derivatives, can act as FXR antagonists, competing with FXR agonists to modulate its activity. nih.gov Studies on morbidly obese patients with non-alcoholic fatty liver disease (NAFLD) have shown that UDCA administration leads to effects consistent with FXR antagonism. nih.govresearchgate.net This antagonistic action on FXR has significant impacts on both cholesterol and bile acid synthesis. nih.gov

Transcriptional Regulation of Bile Acid Synthesis Genes (e.g., CYP7A1, CYP8B1)

The antagonistic effect of UDCA on FXR leads to the stimulation of bile acid synthesis. nih.gov This is achieved through the induction of cholesterol 7α-hydroxylase (CYP7A1), the rate-limiting enzyme in the classical pathway of bile acid synthesis. nih.govnih.gov The induction of CYP7A1 is a result of reduced FXR activation. nih.gov In the presence of high bile acid levels, activated FXR normally suppresses CYP7A1 expression to inhibit bile acid synthesis. nih.gov However, by antagonizing FXR, UDCA treatment leads to an upregulation of CYP7A1. nih.gov FXR is also involved in the regulation of sterol 12α-hydroxylase (CYP8B1), an enzyme necessary for the synthesis of cholic acid. scispace.comnih.gov

Influence on Small Heterodimer Partner (SHP) Expression

The farnesoid X receptor (FXR) typically activates the transcription of the small heterodimer partner (SHP). scispace.com SHP, a nuclear receptor lacking a DNA binding domain, plays a crucial role in repressing other nuclear receptors. scispace.comwikipedia.org It is a key downstream regulator in the inhibitory pathways of bile acid synthesis. nih.gov When induced by FXR, SHP inhibits the transcription of CYP7A1. nih.gov Studies have shown that bile acids can increase the expression of SHP. researchgate.net Given that UDCA antagonizes FXR, it can be inferred that it would lead to a blunting of SHP induction, thereby contributing to the increased expression of bile acid synthesis genes.

Regulation of Fibroblast Growth Factor 15/19 (FGF15/19) Axis

In intestinal epithelial cells, the activation of FXR by bile acids induces the expression of the peptide hormone Fibroblast Growth Factor 19 (FGF19) in humans (FGF15 in rodents). nih.govnih.govwikipedia.org FGF19 is then released into the enterohepatic circulation and activates the FGFR4/β-Klotho receptor complex on hepatocytes. nih.govmdpi.com This activation in the liver leads to the downregulation of CYP7A1 expression, thus suppressing bile acid synthesis. nih.gov Short-term administration of UDCA has been shown to reduce circulating levels of FGF19, which is consistent with its FXR-antagonistic effects. nih.govresearchgate.net This reduction in FGF19 contributes to the observed induction of CYP7A1 and stimulation of bile acid synthesis. nih.gov

Table 1: Summary of this compound's Effect on the FXR Pathway

Target Effect of this compound (via UDCA) Consequence
Farnesoid X Receptor (FXR) Antagonism/Decreased Signaling nih.govnih.gov Reduced downstream signaling
CYP7A1 & CYP8B1 Induction nih.govscispace.com Increased bile acid synthesis
Small Heterodimer Partner (SHP) Blunted Induction (inferred) Reduced repression of bile acid synthesis genes
Fibroblast Growth Factor 15/19 (FGF15/19) Reduced Circulating Levels nih.govresearchgate.net Decreased suppression of CYP7A1

Engagement with Liver X Receptors (LXRs)

Liver X receptors (LXRs), LXRα and LXRβ, are nuclear receptors that are important regulators of lipid metabolism. nih.govcaister.com LXRα is primarily expressed in the liver, adipose tissue, and macrophages. nih.gov Ursodeoxycholic acid (UDCA) has been shown to inhibit LXRα-mediated hepatic lipogenesis. nih.govnih.gov This inhibition is achieved through the induction of the nuclear corepressor SMILE (Small heterodimer partner interacting leucine (B10760876) zipper protein). nih.govnih.govresearchgate.net SMILE, in turn, represses the transcriptional activity of LXRα, leading to decreased expression of lipogenic genes such as sterol regulatory element-binding protein-1c (SREBP-1c), fatty acid synthase (FAS), and acetyl-CoA carboxylase (ACC). nih.govnih.govresearchgate.net

Modulation of Peroxisome Proliferator-Activated Receptor alpha (PPARα)

Peroxisome proliferator-activated receptor alpha (PPARα) is a ligand-activated transcription factor that belongs to the nuclear hormone receptor superfamily. nih.govnih.gov It is a key regulator of lipid metabolism, particularly fatty acid oxidation. researchgate.net PPARα forms a heterodimer with the retinoid X receptor (RXR) and binds to specific DNA elements called peroxisome proliferator response elements (PPREs) in the promoter region of its target genes. nih.gov While PPARα is a known target for hypolipidemic fibrate drugs, specific interactions and direct modulation by this compound are not extensively detailed in the provided search results. nih.gov

Impact on Pregnane X Receptor (PXR) Pathways

The Pregnane X Receptor (PXR) is a nuclear receptor that functions as a xenosensor, detecting the presence of foreign substances and endogenous metabolites to regulate the expression of genes involved in their detoxification and elimination. While certain bile acids are known to be ligands for PXR, the direct interaction of this compound with PXR is an area of ongoing investigation. Generally, the activation of PXR by bile acids is part of a protective feedback mechanism to mitigate bile acid toxicity by promoting their metabolism and clearance. However, it has been noted that conjugated bile acids may not activate PXR directly. mssm.edu

Engagement with Membrane Receptors

This compound interacts with several cell surface receptors, initiating downstream signaling cascades that influence a variety of cellular functions.

G-protein Coupled Bile Acid Receptor 5 (TGR5) Signaling Pathways

This compound is an agonist for the G-protein coupled bile acid receptor 5 (TGR5), a key membrane receptor for bile acids. mdpi.com The activation of TGR5 by bile acids, including glycoursodeoxycholic acid (GUDCA), plays a significant role in regulating glucose homeostasis, energy expenditure, and inflammatory responses. mssm.edunih.gov While taurine (B1682933) conjugation of bile acids has been shown to increase affinity for TGR5, glycine conjugation has a negligible impact on this affinity. nih.gov

Table 1: Effects of GUDCA on TGR5 Signaling
ParameterObservationReference
TGR5 ActivationGUDCA positively regulates TGR5. mdpi.com
Downstream EffectActivation of adipose TGR5 and upregulation of UCP-1. mdpi.com

Upon activation by a ligand such as this compound, TGR5 couples to Gαs proteins, leading to the activation of adenylyl cyclase. mssm.edu This enzyme catalyzes the conversion of ATP to cyclic AMP (cAMP), a ubiquitous second messenger. mssm.edunih.gov The subsequent increase in intracellular cAMP levels activates Protein Kinase A (PKA), which then phosphorylates a multitude of downstream target proteins, thereby modulating their activity and eliciting a cellular response. mssm.edunih.gov This TGR5-mediated cAMP-PKA signaling pathway is crucial for many of the physiological effects attributed to bile acids. mssm.edu

Sphingosine-1-Phosphate Receptor 2 (S1PR2) Mediated Effects

Conjugated bile acids, a class to which this compound belongs, have been identified as functional ligands for the Sphingosine-1-Phosphate Receptor 2 (S1PR2). nih.gov The activation of S1PR2 by conjugated bile acids can initiate downstream signaling cascades, including the activation of ERK1/2 and AKT pathways. nih.gov This interaction between conjugated bile acids and S1PR2 is implicated in the regulation of various cellular processes, including inflammation and cell growth. nih.gov For instance, the interaction of conjugated bile acids with S1PR2 has been linked to the invasive growth of cholangiocarcinoma through the upregulation of COX-2 expression and PGE2 synthesis. nih.gov

Fibroblast Growth Factor Receptor 4 (FGFR4) Interactions

The interaction of this compound with Fibroblast Growth Factor Receptor 4 (FGFR4) is not direct. Instead, the broader context of bile acid metabolism, in which this compound is a component, is regulated by the FGF19-FGFR4 signaling axis. FGFR4, in conjunction with its co-receptor β-Klotho, is the primary receptor for FGF19, a hormone produced in the intestine in response to bile acid uptake. The activation of hepatic FGFR4 by FGF19 leads to the repression of cholesterol 7α-hydroxylase (CYP7A1), the rate-limiting enzyme in bile acid synthesis. This negative feedback loop is critical for maintaining bile acid homeostasis. Therefore, while this compound is part of the bile acid pool that triggers this regulatory circuit, it does not directly interact with FGFR4.

Influence on Intracellular Signaling Pathways

Beyond its interactions with specific receptors, this compound can influence broader intracellular signaling pathways. Studies have shown that GUDCA can ameliorate endoplasmic reticulum (ER) stress. It has been observed to attenuate the palmitate-induced increase of phospho-p38 MAPK and phospho-JNK in HepG2 cells. Furthermore, GUDCA plays a role in stabilizing intracellular calcium homeostasis, which is a critical aspect of many cellular signaling events.

Table 2: Influence of GUDCA on Intracellular Signaling
Signaling PathwayEffect of GUDCACellular ContextReference
ER StressAmeliorates palmitate-induced ER stress.HepG2 cells
MAPK PathwayAttenuates increase of p-p38 and p-JNK.HepG2 cells
Calcium HomeostasisReduces palmitate-stimulated calcium efflux.-

Extracellular Signal-Regulated Kinase 1/2 (ERK1/2) Modulation

This compound, also known as glycoursodeoxycholic acid (GUDCA), is involved in the modulation of the Extracellular Signal-Regulated Kinase 1/2 (ERK1/2) pathway. mdpi.comd-nb.info This pathway is a critical component of the Mitogen-Activated Protein Kinase (MAPK) signaling cascade, which regulates cellular processes such as proliferation and differentiation. mdpi.com Research indicates that certain bile acids can activate the ERK1/2 pathway, and GUDCA has been specifically noted in this context. mdpi.comd-nb.info Activation of TGR5, a G protein-coupled receptor for bile acids, can trigger downstream signaling that includes the ERK1/2 pathway. d-nb.info Furthermore, studies have shown that the parent compound, UDCA, and its taurine-conjugated form can activate anti-apoptotic signaling pathways that depend on the sequential activation of PI3K and the MAPK ERK1/2.

c-Jun N-terminal Kinase (JNK)/cJun Pathway Regulation

The c-Jun N-terminal Kinase (JNK) pathway, another key component of the MAPK signaling family, is primarily associated with cellular responses to stress, inflammation, and apoptosis. nih.gov Research on glycoursodeoxycholic acid (GUDCA) has demonstrated its ability to modulate this pathway. In cellular models of palmitic acid-induced stress, GUDCA treatment attenuated the increase of phosphorylated JNK (p-JNK). nih.gov This suggests that GUDCA can mitigate stress signals that would otherwise activate the JNK pathway. nih.gov The Farnesoid X receptor (FXR), a nuclear receptor for bile acids, can also modulate bile acid homeostasis through the JNK pathway, with GUDCA being recognized as an inhibitor of FXR. nih.gov

Brain-Derived Neurotrophic Factor (BDNF)/cAMP Response Element-Binding Protein (CREB) Pathways

Current direct research specifically linking this compound to the Brain-Derived Neurotrophic Factor (BDNF) or cAMP Response Element-Binding Protein (CREB) pathways is limited. These pathways are crucial for neuronal survival, plasticity, and cognitive function. While the parent compound UDCA and its other conjugated forms like TUDCA have been investigated for their neuroprotective properties, which often involve these signaling cascades, the explicit role of GUDCA in modulating BDNF/CREB signaling requires further investigation.

Vascular Endothelial Growth Factor (VEGF)–Signal Transducer and Activator of Transcription 3 (STAT3) Axis

The Vascular Endothelial Growth Factor (VEGF)–Signal Transducer and Activator of Transcription 3 (STAT3) axis is pivotal for angiogenesis and cellular proliferation. proquest.com In vitro studies have shown that glycoursodeoxycholic acid (GUDCA) can inhibit tube formation and endothelial cell proliferation and migration. researchgate.netresearchgate.net However, in a mouse model of oxygen-induced retinopathy, GUDCA treatment did not show significant changes in preventing retinal neovascularization, a process heavily dependent on VEGF. proquest.com In contrast, the parent compound UDCA was found to suppress pathological retinal vasodilation by normalizing VEGF-STAT3 signaling. proquest.comresearchgate.netresearchgate.net This suggests that while GUDCA may have anti-angiogenic properties in certain contexts, its effect on the VEGF-STAT3 axis in vivo can differ from its parent compound. proquest.com

Cellular Homeostasis and Stress Response Regulation

Mechanisms of Apoptosis Modulation in Cellular Models

Glycoursodeoxycholic acid (GUDCA) has demonstrated significant anti-apoptotic properties in various cellular models. nih.govportlandpress.comnih.gov It has been shown to reduce apoptosis and endoplasmic reticulum (ER) stress in the liver of mice on a high-fat diet. portlandpress.comnih.gov In vitro, GUDCA reduced palmitic acid-induced ER stress and subsequent apoptosis. nih.govportlandpress.comnih.gov It also prevents cell death in astroglial cells exposed to unconjugated bilirubin (B190676) by reducing both apoptosis and lactate (B86563) dehydrogenase (LDH) release. oup.com The anti-apoptotic effects of GUDCA are linked to its ability to prevent mitochondrial swelling and the release of cytochrome c, a key event in the intrinsic apoptotic pathway. oup.com

Summary of GUDCA's Anti-Apoptotic Effects in Cellular Models
Model SystemInducing AgentObserved Effect of GUDCAReference
Mouse Liver (in vivo)High-Fat DietDecreased ER stress and apoptosis portlandpress.comnih.gov
HepG2 Cells (in vitro)Palmitic AcidReduced ER stress and apoptosis nih.govportlandpress.com
Rat Cortical Astrocytes (in vitro)Unconjugated BilirubinReduced apoptosis and LDH release oup.com
Rat Neuronal RN33B Cells (in vitro)3-Nitropropionic AcidPrevention of mitochondrial swelling and cytochrome c release oup.com

Anti-inflammatory Cellular Mechanisms

This compound and its related compounds, including ursodeoxycholic acid (UDCA) and its taurine conjugate (TUDCA), exhibit significant anti-inflammatory properties through the modulation of various cellular signaling pathways. Research has demonstrated that these bile acids can effectively suppress the expression and release of pro-inflammatory cytokines.

In experimental models, UDCA has been shown to attenuate the release of key inflammatory mediators such as tumor necrosis factor-alpha (TNF-α), interleukin-1β (IL-1β), and interleukin-6 (IL-6) from colonic epithelial cells. aasld.orglibretexts.orgnih.gov This inhibitory effect on cytokine production is crucial in mitigating inflammatory responses. The mechanism often involves the inhibition of the nuclear factor kappa B (NF-κB) pathway, a central regulator of inflammation. nih.gov UDCA has been observed to prevent the phosphorylation of IκBα, an inhibitor of NF-κB, thereby impeding the activation of this inflammatory transcription factor. nih.gov

Furthermore, TUDCA has been shown to decrease the production of nitric oxide (NO) and the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) in macrophages and microglial cells. researchgate.net By downregulating these pro-inflammatory enzymes, TUDCA helps to control the inflammatory cascade. In models of neuroinflammation, TUDCA has demonstrated the ability to reduce the activation of glial cells, which are key contributors to inflammatory processes in the central nervous system. arvojournals.org

The anti-inflammatory effects are also linked to the modulation of immune cell activity. Studies have shown that TUDCA can suppress the expression of inflammatory cytokines in spinal cord injury models, supporting a shift from a pro-inflammatory to an anti-inflammatory state. researchgate.net

Table 1: Effects of this compound and Related Compounds on Inflammatory Markers

Compound Model System Key Inflammatory Markers Affected Observed Effect
UDCA Colonic Epithelial Cells TNF-α, IL-1β, IL-6 Attenuated release
UDCA RAW 264.7 Macrophages NF-κB Inhibited activation
TUDCA RAW 264.7 Macrophages iNOS, COX-2, TNF-α, IL-1β Reduced expression
TUDCA BV2 Microglial Cells Nitrite production, iNOS Reduced production/expression
TUDCA Spinal Cord Injury Model iNOS, CD68, CD86 Suppressed expression

Endoplasmic Reticulum (ER) Stress Response

The endoplasmic reticulum (ER) is a critical organelle for protein folding and synthesis. The accumulation of unfolded or misfolded proteins in the ER lumen leads to a condition known as ER stress, which activates the unfolded protein response (UPR). This compound and its parent compound, UDCA, along with TUDCA, are recognized as chemical chaperones that can alleviate ER stress.

These compounds help to stabilize protein conformation and improve the protein folding capacity of the ER. researchgate.netcloudfront.net By doing so, they can attenuate the activation of the UPR. researchgate.net In various cellular models, UDCA and TUDCA have been shown to reduce the expression of key UPR markers. For instance, UDCA has been found to decrease the expression of X-box binding protein-1 (XBP-1) and C/EBP-homologous protein (CHOP), which are critical mediators of the ER stress response. nih.gov CHOP, in particular, is a key factor in initiating apoptosis when ER stress is prolonged or severe.

TUDCA has been demonstrated to inhibit ER stress-induced apoptosis by preventing the activation of caspase-12, a key enzyme in the ER stress-mediated apoptotic pathway. cloudfront.netmdpi.com It also helps in maintaining calcium homeostasis within the ER, which is often disrupted during ER stress. cloudfront.netmdpi.com By reducing the efflux of calcium from the ER, TUDCA prevents the subsequent activation of calcium-dependent apoptotic pathways. mdpi.com

In the context of diabetic retinopathy, UDCA has been shown to attenuate the UPR in retinal pericytes exposed to stressors like advanced glycation end products. hmdb.ca Similarly, in models of atherosclerosis, UDCA can inhibit disturbed flow-induced ER stress in endothelial cells, thereby exerting anti-atherogenic effects. nih.gov

Table 2: Impact on ER Stress Response Markers

Compound Model System ER Stress Markers Effect
UDCA Endothelial Cells XBP-1, CHOP Reduction in expression
TUDCA Huh7 Liver Cells Caspase-12, Bip/GRP78 Inhibition of activation, reduced induction
UDCA Retinal Pericytes PERK pathway markers Attenuated UPR
TUDCA Dorsal Root Ganglion Neurons ER stress activation Suppression

Impact on Organelle Functionality

Mitochondrial Viability and Bioenergetics

Mitochondria are central to cellular energy production and are key regulators of apoptosis. This compound and its related bile acids exert significant protective effects on mitochondrial function. A primary mechanism of their cytoprotective action is the inhibition of the mitochondrial pathway of apoptosis.

UDCA and TUDCA have been shown to stabilize the mitochondrial membrane and inhibit the mitochondrial permeability transition (MPT), a critical event that leads to the release of pro-apoptotic factors like cytochrome c. nih.gov By preventing MPT, these compounds help to maintain the mitochondrial transmembrane potential and reduce the production of reactive oxygen species (ROS). mdpi.com

In fibroblasts from patients with Alzheimer's disease, UDCA has been shown to improve mitochondrial function and morphology. nih.gov It can restore impaired mitochondrial membrane potential and influence the distribution of mitochondrial shaping proteins. nih.gov Furthermore, TUDCA has been found to enhance mitochondrial biogenesis in neural stem cells, leading to an increase in the expression of proteins related to mitochondrial production and antioxidant responses.

Studies on bovine embryos have revealed that TUDCA can lead to a more balanced mitochondrial bioenergetic profile, characterized by lower basal respiration and ATP-linked respiration. This suggests a "quiet embryo" phenotype, which is associated with enhanced embryo quality and resilience. In rat duodenum, UDCA was found to ameliorate mitochondrial dysfunction by increasing the activities of Krebs cycle enzymes and components of the electron transport chain.

Table 3: Effects on Mitochondrial Parameters

Compound Model System Mitochondrial Parameter Observed Effect
UDCA/TUDCA General Mitochondrial Apoptosis Inhibition
UDCA Alzheimer's Disease Fibroblasts Mitochondrial Membrane Potential Restoration
TUDCA Neural Stem Cells Mitochondrial Biogenesis Enhancement
TUDCA Bovine Embryos Basal Respiration, ATP-linked Respiration Lowered
UDCA Rat Duodenum Mitochondria Krebs Cycle & ETC Enzyme Activity Increased

Endosomal and Lysosomal Dynamics and Ion Regulation

The endosomal-lysosomal system is essential for the degradation and recycling of cellular components. Recent evidence suggests that UDCA and TUDCA can modulate this system, primarily through their effects on autophagy. Autophagy is a catabolic process that delivers cytoplasmic contents to the lysosome for degradation.

TUDCA has been shown to induce autophagy, which in turn protects cells against oxidative stress. This process involves the formation of autophagosomes that fuse with lysosomes to degrade their contents. In retinal pigment epithelial cells, TUDCA enhances autophagic flux, meaning it promotes the entire process from autophagosome formation to lysosomal degradation. This is evidenced by an increase in the autophagosome marker LC3-II and a decrease in the autophagy substrate p62.

The induction of autophagy by UDCA has also been linked to its anti-tumor effects in hepatocellular carcinoma. In this context, UDCA was found to increase the expression of LC3B, a key protein in autophagosome formation.

In the context of familial amyloidotic polyneuropathy, TUDCA is thought to contribute to the clearance of toxic protein aggregates by enhancing the autophagic flux, which can become impaired in various degenerative diseases. The modulation of autophagy by these compounds represents a key aspect of their influence on lysosomal dynamics and cellular homeostasis.

Cell Membrane Integrity and Transport Mechanisms

The cell membrane is a critical barrier that regulates the passage of substances into and out of the cell. Bile acids, by their nature as amphipathic molecules, can interact with and modulate the properties of cell membranes. UDCA and its conjugates are known to stabilize cell membranes, protecting them from the damaging effects of more hydrophobic bile acids. aasld.org

The protective effect of UDCA on cell membranes is dependent on the membrane's cholesterol content. researchgate.net In the presence of cholesterol, UDCA can prevent the membrane-damaging effects of toxic bile acids. researchgate.net It is thought that UDCA may integrate into the phospholipid bilayer, altering its physical properties and making it more resistant to disruption. aasld.org

The transport of this compound across the cell membrane involves carrier-mediated processes. As a conjugate of a bile acid and an amino acid, its transport is likely to utilize transporters for both types of molecules. Bile acids are transported into cells via specific transporters, and their glycine conjugates are recognized by these carriers. Glycine itself is transported into cells via sodium-dependent and sodium-independent transport systems. The movement of glycine into cells is often coupled to the electrochemical gradient of sodium ions. Therefore, the transport of this compound is an active process that relies on the function of specific membrane transport proteins and is influenced by cellular ion gradients.

Metabolism and Biotransformation of Ursodeoxycholylglycine Sodium in Research Contexts

Biosynthesis Pathways of Bile Acids

The synthesis of primary bile acids, the precursors to compounds like UDCA and its conjugates, occurs in the liver through two main pathways: the classic (or neutral) pathway and the alternative (or acidic) pathway. nih.gov

The classic pathway is the primary route for bile acid synthesis in humans, accounting for the majority of production. nih.gov This pathway is initiated in the endoplasmic reticulum of hepatocytes. themedicalbiochemistrypage.org

CYP8B1 (Sterol 12α-hydroxylase): This enzyme acts downstream of CYP7A1 and is responsible for the 12α-hydroxylation of intermediates. e-dmj.orgnih.gov The action of CYP8B1 determines the ratio of cholic acid (a tri-hydroxylated bile acid) to chenodeoxycholic acid (a di-hydroxylated bile acid) produced by the liver. researchgate.net When CYP8B1 is active, cholic acid is synthesized. In its absence, the pathway leads to the formation of chenodeoxycholic acid. e-dmj.orgresearchgate.net

The regulation of both CYP7A1 and CYP8B1 is crucial for maintaining bile acid homeostasis and is primarily controlled by a negative feedback mechanism involving the nuclear receptor FXR. e-dmj.orgnih.gov

Key Regulatory Enzymes of the Classic Bile Acid Synthesis Pathway

EnzymeGeneLocationFunctionRegulatory Significance
Cholesterol 7α-hydroxylaseCYP7A1Endoplasmic ReticulumCatalyzes the 7α-hydroxylation of cholesterol.Rate-limiting step of the classic pathway. researchgate.netjci.org
Sterol 12α-hydroxylaseCYP8B1Endoplasmic ReticulumCatalyzes 12α-hydroxylation of bile acid precursors.Determines the ratio of cholic acid to chenodeoxycholic acid. researchgate.net

The alternative, or acidic, pathway is initiated in the mitochondria and can occur in various tissues, not just the liver. nih.govmdpi.com It contributes a smaller fraction to the total bile acid pool in adults but plays a significant role in metabolizing oxysterols. themedicalbiochemistrypage.orgmdpi.com

CYP27A1 (Sterol 27-hydroxylase): This mitochondrial enzyme initiates the alternative pathway by hydroxylating the sterol side chain of cholesterol at the 27th position. nih.gove-dmj.orgnih.gov Unlike CYP7A1, CYP27A1 is expressed in many tissues, including macrophages. researchgate.net

CYP7B1 (Oxysterol 7α-hydroxylase): The oxysterol intermediates produced by CYP27A1 are then transported to the endoplasmic reticulum where CYP7B1 catalyzes their 7α-hydroxylation. nih.govnih.gov This pathway predominantly leads to the synthesis of chenodeoxycholic acid. nih.gov

CYP46A1 (Cholesterol 24-hydroxylase): Primarily expressed in the brain, CYP46A1 converts cholesterol to 24-hydroxycholesterol. nih.govnih.gov This oxysterol can cross the blood-brain barrier, travel to the liver, and enter the bile acid synthesis pathway. nih.govnih.gov

CYP39A1 (Oxysterol 7α-hydroxylase 2): In the liver, this enzyme specifically catalyzes the 7α-hydroxylation of 24-hydroxycholesterol that originates from the brain, channeling it into the bile acid pool. nih.govnih.govwikipedia.org

CH25H (Cholesterol 25-hydroxylase): This enzyme, located in the endoplasmic reticulum, can convert cholesterol to 25-hydroxycholesterol. nih.govnih.gov This oxysterol can then be 7α-hydroxylated by CYP7B1 and subsequently converted to chenodeoxycholic acid. nih.gov

Enzymes of the Alternative Bile Acid Synthesis Pathway

EnzymeGenePrimary LocationSubstrateProduct/Function
Sterol 27-hydroxylaseCYP27A1Mitochondria (various tissues)CholesterolInitiates the alternative pathway. nih.govnih.gov
Oxysterol 7α-hydroxylaseCYP7B1Endoplasmic ReticulumOxysterols (e.g., 27-hydroxycholesterol)7α-hydroxylation of oxysterols. nih.govnih.gov
Cholesterol 24-hydroxylaseCYP46A1BrainCholesterolProduces 24-hydroxycholesterol for export to the liver. nih.govnih.gov
Oxysterol 7α-hydroxylase 2CYP39A1Liver24-hydroxycholesterolMetabolizes brain-derived oxysterols into bile acid precursors. nih.govwikipedia.org
Cholesterol 25-hydroxylaseCH25HEndoplasmic ReticulumCholesterolProduces 25-hydroxycholesterol. nih.govnih.gov

Enterohepatic Circulation Dynamics and Regulation

Bile acids, including ursodeoxycholylglycine sodium, undergo extensive enterohepatic circulation. This recycling process, which occurs between the liver and the intestine, is highly efficient, with about 95% of bile acids being reabsorbed and returned to the liver via the portal vein. nih.gov This circulation is mediated by a series of specialized transport proteins. researchgate.net

The movement of bile acids across hepatocyte and enterocyte membranes is facilitated by specific transporters.

Hepatic Uptake (NTCP): The Sodium Taurocholate Cotransporting Polypeptide (NTCP, gene SLC10A1), located on the basolateral (sinusoidal) membrane of hepatocytes, is the primary transporter responsible for taking up conjugated bile acids from the portal blood into the liver. researchgate.netnih.gov

Canalicular Efflux (BSEP, MRP2): The Bile Salt Export Pump (BSEP, gene ABCB11) is the main transporter on the canalicular (apical) membrane of hepatocytes that secretes monoanionic conjugated bile acids (like glyco- and tauro-conjugates) into the bile. researchgate.net The Multidrug Resistance-Associated Protein 2 (MRP2, gene ABCC2) also contributes to the canalicular secretion of bile acids, particularly di-anionic, sulfated, or glucuronidated conjugates. nih.gov

Ileal Uptake (ASBT): In the terminal ileum, the Apical Sodium-Dependent Bile Acid Transporter (ASBT, gene SLC10A2) is responsible for the active reabsorption of conjugated bile acids from the intestinal lumen into the enterocytes. researchgate.netnih.gov

Basolateral Efflux (OSTα/β): Once inside the enterocyte, bile acids are transported across the basolateral membrane into the portal circulation. This efflux is primarily mediated by the heteromeric Organic Solute Transporter alpha and beta (OSTα/β). researchgate.netnih.govnih.gov

The enterohepatic circulation is central to the feedback regulation of bile acid synthesis, ensuring that the size of the bile acid pool remains stable. This regulation is primarily mediated by the nuclear farnesoid X receptor (FXR), which is activated by bile acids. jci.org

Intestinal FXR-FGF19 Pathway: When bile acids are reabsorbed in the ileum, they activate FXR in enterocytes. e-dmj.org Activated FXR induces the expression and secretion of Fibroblast Growth Factor 19 (FGF19; FGF15 in rodents) into the portal circulation. nih.govnih.govfrontiersin.org FGF19 then travels to the liver, where it binds to its receptor complex (FGFR4/β-Klotho) on hepatocytes. frontiersin.org This binding initiates a signaling cascade that strongly represses the transcription of the CYP7A1 gene, thereby shutting down the classic pathway of bile acid synthesis. e-dmj.orgnih.gov

Hepatic FXR-SHP Pathway: Bile acids returning to the liver can also directly activate FXR within hepatocytes. nih.gov Hepatic FXR activation induces the expression of the Small Heterodimer Partner (SHP), a transcriptional repressor. e-dmj.orgnih.gov SHP then inhibits the transcription of both CYP7A1 and CYP8B1 genes, providing another layer of negative feedback control. e-dmj.orgnih.gov This pathway is particularly important in conditions of high bile acid concentration within the liver, such as cholestasis. nih.gov

Biotransformation by Gut Microbiota

Bile acids that escape reabsorption in the small intestine pass into the colon, where they are extensively modified by the resident gut microbiota. nih.govnih.gov Ursodeoxycholylglycine, as a conjugated bile acid, is a substrate for these microbial enzymes.

The primary biotransformation is deconjugation , the hydrolysis of the amide bond linking the bile acid to its amino acid conjugate (glycine or taurine). nih.gov This reaction is catalyzed by bile salt hydrolases (BSH), enzymes that are widely produced by various gut bacteria. The deconjugation of ursodeoxycholylglycine yields free ursodeoxycholic acid (UDCA) and glycine (B1666218). nih.gov

Once deconjugated, free bile acids can undergo further transformations:

Dehydroxylation: The removal of hydroxyl groups, most commonly the 7α-hydroxyl group, is a major transformation. This converts primary bile acids into secondary bile acids. For example, cholic acid is converted to deoxycholic acid (DCA), and chenodeoxycholic acid is converted to lithocholic acid (LCA). nih.govnih.gov

Epimerization: Gut bacteria can also alter the stereochemistry of hydroxyl groups on the steroid nucleus. For instance, the 7α-hydroxyl group of chenodeoxycholic acid can be epimerized to the 7β-position, forming UDCA, which is considered a tertiary bile acid in this context. nih.gov Conversely, the 7β-hydroxyl group of UDCA can be dehydroxylated to form lithocholic acid. nih.gov

Oxidation and Dehydrogenation: Hydroxyl groups can be oxidized to keto groups by bacterial hydroxysteroid dehydrogenases (HSDHs), and these reactions are often reversible. tandfonline.com

These microbial transformations significantly increase the chemical diversity of the bile acid pool, generating molecules with different signaling properties and physiological effects compared to their primary precursors. nih.govnih.gov

Bacterial Bile Salt Hydrolase (BSH) Activity

The journey of Ursodeoxycholylglycine through the gastrointestinal tract inevitably leads to its interaction with the resident gut microbiota. A key metabolic function of these bacteria is the expression of bile salt hydrolases (BSH). These enzymes catalyze the hydrolysis of the amide bond that links the glycine moiety to the ursodeoxycholic acid steroid core. This deconjugation is a critical gateway step, as conjugated bile acids are largely unable to undergo further bacterial modifications.

BSH activity is widespread across various bacterial phyla found in the gut, including Bacteroidetes and Firmicutes. Research has shown that treatment with UDCA can enrich the gut microbiota with BSH-expressing Bacteroidetes. nih.govnih.gov This enzymatic action releases unconjugated UDCA and a free glycine molecule. The deconjugation is essential because only the unconjugated form of the bile acid can be a substrate for subsequent enzymatic modifications, such as 7α-dehydroxylation, or be passively reabsorbed in the colon. The efficiency of BSH activity can, therefore, dictate the size and composition of the secondary bile acid pool, which has significant implications for host signaling and metabolism. wikipedia.org

7α-Dehydroxylation and Secondary Bile Acid Formation

Following deconjugation by bacterial BSH, the liberated ursodeoxycholic acid can undergo 7α-dehydroxylation, a process carried out by a specific consortium of anaerobic bacteria in the colon. This reaction removes the hydroxyl group at the C-7 position of the steroid nucleus, converting UDCA into the more hydrophobic secondary bile acid, lithocholic acid (LCA). nih.gov

The formation of LCA is a significant metabolic event. LCA is a potent signaling molecule known to interact with various host receptors, including the farnesoid X receptor (FXR), TGR5, and the vitamin D receptor (VDR). umn.edu Studies have indicated that the conversion of UDCA to LCA is required for some of the beneficial effects observed in the colon, such as protecting against intestinal inflammation by inhibiting epithelial apoptosis. umn.edu The levels of colonic bacteria capable of this 7-dehydroxylation can be altered in disease states, thereby affecting the production of this critical secondary bile acid. umn.edu The major fecal bile acid in individuals receiving UDCA is lithocholic acid, underscoring the efficiency of this bacterial metabolic pathway. nih.gov

Interplay with Broader Metabolic Pathways (Mechanistic Focus)

The biotransformation of Ursodeoxycholylglycine into UDCA and subsequently into secondary bile acids like LCA initiates a cascade of interactions with host metabolic regulation. These bile acids function as signaling molecules that modulate key pathways governing lipid, glucose, and energy homeostasis.

Relationship with Lipid Metabolism Regulation

Unconjugated UDCA and its derivatives play a significant role in regulating lipid and cholesterol metabolism. One of the primary mechanisms is through the modulation of signaling pathways that control lipogenesis. Research has demonstrated that UDCA can attenuate hepatic steatosis by regulating the AKT/mTOR/SREBP-1 signal transduction pathway. researchgate.netwikipedia.org Sterol Regulatory Element-Binding Protein 1 (SREBP-1) is a key transcription factor that governs the synthesis of fatty acids and cholesterol. wikipedia.org By repressing the activation of this pathway, UDCA can inhibit lipid accumulation in liver cells. researchgate.netwikipedia.org

Pathway/MoleculeEffect of UDCA/MetabolitesResearch Finding
AKT/mTOR/SREBP-1 PathwayInhibitionUDCA treatment repressed the activation of AKT, mTOR, and the expression of nSREBP-1 in liver cells, leading to reduced lipid accumulation. researchgate.netwikipedia.org
Cholesterol SynthesisReduced Synthesis RateStudies indicate UDCA reduces the fractional synthesis rate of cholesterol and triglycerides. researchgate.net
Hepatic Cholesterol SecretionReducedOral administration of UDCA renders bile unsaturated with cholesterol by reducing the hepatic output of cholesterol. mdpi.com
Farnesoid X Receptor (FXR)ModulationUDCA is a weak FXR antagonist, which can lead to increased bile acid synthesis from cholesterol. researchgate.net

Modulation of Glucose Homeostasis Pathways

Bile acids are increasingly recognized as crucial regulators of glucose homeostasis. UDCA has been shown to improve glucose metabolism and insulin (B600854) sensitivity. In research settings, UDCA can protect against insulin resistance induced by factors like elevated free fatty acids. nih.gov One key mechanism involves the potentiation of the phosphatidylinositol 3-kinase (PI3K)/Akt signaling pathway, a central node in insulin signaling. nih.gov By restoring insulin-induced Akt phosphorylation that is otherwise inhibited by lipotoxic conditions, UDCA helps maintain cellular responsiveness to insulin. nih.gov

Recent studies have also suggested that UDCA and its taurine-conjugated form can ameliorate abnormal glucose metabolism. wikipedia.org The interplay between bile acids and glucose regulation is complex, involving the attenuation of hepatic endoplasmic reticulum (ER) stress, a condition linked to the development of insulin resistance. While some hydrophobic bile acids can impair glucose regulation, the more hydrophilic UDCA has been shown to improve it. wikipedia.org This modulation helps control key hepatic processes such as gluconeogenesis (the production of glucose) and glycogen synthesis, which are often dysregulated in metabolic diseases. researchgate.net

Pathway/ProcessEffect of UDCAResearch Finding
PI3K/Akt SignalingPotentiationUDCA may have protective effects against palmitate-induced decreases in insulin responsiveness by partially restoring insulin-induced Akt phosphorylation. nih.gov
Insulin ResistanceAmeliorationStudies indicate that UDCA and taurine-conjugated UDCA facilitate the improvement of abnormal glucose metabolism and insulin resistance. wikipedia.org
Hepatic GluconeogenesisModulationBy improving insulin signaling, UDCA can help suppress excessive glucose production in the liver. researchgate.net

Anaplerotic Pathways and Energy Metabolism

The influence of UDCA extends to fundamental cellular energy metabolism, particularly mitochondrial function. The citric acid (TCA) cycle is a central hub for energy production and provides intermediates for biosynthesis. Pathways that replenish these intermediates are known as anaplerotic pathways. wikipedia.org Research demonstrates that UDCA can significantly improve mitochondrial function, which is intrinsically linked to the TCA cycle and energy homeostasis. nih.gov

Studies in various cell and animal models have shown that UDCA enhances mitochondrial function by increasing mitochondrial membrane potential and promoting mitochondrial biogenesis. nih.govnih.gov It has been found to upregulate the SIRT1-PGC1-α signaling pathway, a key regulator of mitochondrial biogenesis and energy expenditure. researchgate.net By improving the efficiency of the mitochondrial respiratory chain and adenosine triphosphate (ATP) production, UDCA helps maintain cellular energy balance. nih.govnih.gov This enhancement of mitochondrial health ensures the robust operation of the TCA cycle, allowing it to support both catabolic (energy production) and anabolic (biosynthesis) functions, the balance of which is managed by anaplerosis and cataplerosis. wikipedia.org UDCA's ability to prevent mitochondrial dysfunction is a key mechanism by which it exerts its broader protective metabolic effects. nih.govumn.edu

Ionic Regulation and Transport Systems in the Context of Ursodeoxycholylglycine Sodium Research

Sodium Ion Transport and Homeostasis

The maintenance of sodium ion gradients across cellular membranes is fundamental to numerous physiological processes, including nutrient transport, signal transduction, and maintenance of membrane potential. The influence of Ursodeoxycholylglycine sodium on these processes is an area of active investigation.

Role of Sodium-Potassium-Exchanging ATPase (Na+/K+-ATPase)

The Sodium-Potassium-Exchanging ATPase (Na+/K+-ATPase) is a vital enzyme embedded in the plasma membrane of most animal cells. It actively transports three sodium ions out of the cell in exchange for two potassium ions into the cell, a process powered by the hydrolysis of one molecule of ATP. This pumping action is critical for maintaining the low intracellular sodium and high intracellular potassium concentrations essential for various cellular functions.

Currently, direct research specifically investigating the interaction between this compound and the Na+/K+-ATPase is limited in the available scientific literature. While the inhibition of Na+/K+-ATPase by certain molecules can lead to an increase in intracellular sodium, which in turn affects the sodium-calcium exchanger and intracellular calcium levels, a direct modulatory effect of this compound on this enzyme has not been clearly established. General studies on bile acids have not consistently demonstrated a direct regulatory role on Na+/K+-ATPase activity that can be specifically attributed to the glycine (B1666218) conjugate of ursodeoxycholic acid.

Influence on Sodium Ion Channels and Permeability

Voltage-gated sodium channels are transmembrane proteins that play a critical role in the initiation and propagation of action potentials in excitable cells by allowing the rapid influx of sodium ions. Some research has indicated that bile acids can modulate the activity of certain ion channels.

Ursodeoxycholic acid (UDCA), the precursor to this compound, has been shown to be a potent activator of the bile acid-sensitive ion channel (BASIC), which is a member of the DEG/ENaC family of sodium channels. This activation leads to an influx of sodium ions. While this provides a potential mechanism by which the parent compound of this compound can influence sodium permeability, further research is needed to determine if the glycine conjugate has a similar or distinct effect on BASIC or other sodium ion channels.

Mechanisms of Sodium Homeostasis Regulation in Cellular Models

Research on glycoursodeoxycholic acid has shown its involvement in ameliorating endoplasmic reticulum stress and influencing metabolic homeostasis. nih.govnih.gov These effects could indirectly impact cellular sodium homeostasis by altering the expression or activity of various ion transporters. However, a direct, primary role for this compound in the cellular mechanisms that sense and regulate cytoplasmic sodium levels remains to be elucidated.

Sodium-Dependent Transporter Activities (e.g., ASBT, Na+-dependent bile salt transporter)

The Apical Sodium-Dependent Bile Salt Transporter (ASBT), also known as SLC10A2, is a key protein responsible for the reabsorption of bile acids from the intestine and their uptake in the liver. This process is crucial for the enterohepatic circulation of bile acids and is driven by the sodium gradient across the cell membrane.

TransporterSubstrateIon Co-transportedPrimary Location
ASBT (SLC10A2) Glycoursodeoxycholic acidSodium (Na+)Ileum, Cholangiocytes

Interactive Data Table: ASBT Substrate and Ion Co-transport (This is a simplified representation of the data presented in the text.)

Potassium Ion Transport and Cellular Motility

Potassium channels are the most diverse group of ion channels and are involved in a wide array of cellular processes, including setting the resting membrane potential, shaping action potentials, and regulating cell volume.

Potassium Channel Regulation and Organelle Motility

Certain bile acids have been shown to modulate the activity of specific potassium channels. For instance, studies have demonstrated that bile acids can activate large-conductance Ca2+-activated K+ (BK) channels in smooth muscle cells. researchgate.net This activation leads to an outward potassium current, which can cause hyperpolarization of the cell membrane and relaxation of the muscle.

However, specific studies detailing the effect of this compound on potassium channel regulation are scarce. While it is plausible that this conjugated bile acid could interact with certain potassium channels, direct evidence is currently lacking.

Furthermore, the connection between this compound and the regulation of organelle motility is not well-established in the scientific literature. Organelle motility is a complex process that relies on the cytoskeleton and motor proteins, and while ion fluxes can influence these processes, a direct regulatory role for this compound has not been documented.

Chloride Ion Transport and Epithelial Secretion

Epithelial secretion is a vital process in many organs, including the airways, intestines, and biliary system, and is largely driven by the transport of chloride ions (Cl⁻). This section explores the influence of bile acids, particularly UDCA, on the primary transport proteins that facilitate chloride secretion.

The Na+-K+-2Cl⁻ cotransporter 1 (NKCC1) is a key protein located on the basolateral membrane of epithelial cells. It plays a critical role by accumulating chloride ions inside the cell against their electrochemical gradient. This process is essential for providing the driving force for subsequent chloride secretion across the apical membrane into the lumen. The activity of NKCC1 is regulated by various factors, including intracellular chloride concentrations and phosphorylation events. For instance, a high-salt diet has been shown to decrease the expression of NKCC1 in the liver, which may reduce the sensitivity of hepatic Na+ and K+ receptors nih.gov.

The apical exit of chloride from epithelial cells is primarily mediated by two types of channels: the Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) and Calcium-Activated Chloride Channels (CaCCs).

Cystic Fibrosis Transmembrane Conductance Regulator (CFTR): CFTR is a cAMP-activated chloride and bicarbonate channel crucial for fluid and electrolyte balance across epithelial surfaces nih.gov. Dysfunction of this channel leads to the multisystemic disease, cystic fibrosis nih.gov. Research has shown that secondary bile acids, including UDCA, can stimulate chloride secretion through CFTR rcsi.com. In studies on cholangiocytes (biliary epithelial cells), UDCA was found to stimulate fluid and chloride secretion in a CFTR-dependent manner. This effect is not direct but is mediated by the CFTR-dependent release of ATP, which then activates purinergic receptors, leading to an increase in intracellular calcium and subsequent chloride efflux nih.gov. This finding suggests a novel mechanism for the choleretic (bile-flow-increasing) effect of UDCA.

Calcium-Activated Chloride Channels (CaCC): CaCCs represent another significant pathway for apical chloride exit, activated by increases in intracellular calcium concentration ([Ca²⁺]i) wikipedia.orgnih.govguidetopharmacology.org. These channels are implicated in various physiological processes, including epithelial secretion and smooth muscle contraction nih.govyoutube.com. Studies have demonstrated that UDCA can influence CaCC activity. In human cholangiocarcinoma cells, UDCA was shown to increase intracellular calcium levels and stimulate the efflux of chloride by opening these channels nih.gov. Furthermore, research on Calu-3 airway epithelial cells has confirmed that UDCA stimulates chloride secretion through both CFTR and CaCCs rcsi.com. This dual action highlights the compound's potential to modulate epithelial transport through multiple pathways.

The table below summarizes the effects of Ursodeoxycholic Acid (UDCA), the parent compound of this compound, on these key chloride channels.

ChannelCell TypeEffect of UDCAMediating Factors
CFTR CholangiocytesStimulates Cl⁻ secretionCFTR-dependent ATP release, Purinergic Receptors
CFTR Airway Epithelial Cells (Calu-3)Stimulates Cl⁻ secretion-
CaCC Biliary Cells (Mz-ChA-1)Stimulates Cl⁻ effluxIncrease in intracellular Ca²⁺
CaCC Airway Epithelial Cells (Calu-3)Stimulates Cl⁻ secretion-

Integration of Ion Transport in Cell Physiology

The transport of ions across the cell membrane is the primary determinant of the membrane potential—the voltage difference across the membrane. This potential, along with the concentration gradients of ions, constitutes the electrochemical gradient, which provides the potential energy for various cellular processes. By influencing the movement of chloride ions through channels like CFTR and CaCC, this compound's parent compound, UDCA, inherently affects the electrochemical landscape of the cell.

The efflux of negatively charged chloride ions from the cell causes the membrane to depolarize (become less negative). This change in membrane potential can, in turn, influence the function of other voltage-sensitive channels and transporters. The maintenance of specific electrochemical gradients is critical for processes such as nerve impulse transmission, muscle contraction, and the transport of other solutes. While direct measurements of membrane potential changes induced by this compound are not widely reported, its demonstrated effects on ion channels logically imply a role in modulating these fundamental biophysical properties.

Ion fluxes are not merely for transport; they are also critical components of cellular signaling cascades, allowing cells to respond to their environment. The ability of UDCA to induce ATP release from cholangiocytes is a prime example of its role in cellular signaling nih.gov. The released ATP acts as an extracellular signaling molecule, activating purinergic receptors on the same or neighboring cells, which propagates the signal and coordinates a tissue-level response (e.g., secretion).

Furthermore, the modulation of intracellular calcium is a cornerstone of cellular signaling. UDCA has been shown to increase intracellular calcium concentrations, which triggers the activation of CaCCs and other calcium-dependent enzymes and transcription factors nih.gov. Calcium is a ubiquitous second messenger that controls a vast array of cellular processes, from secretion to proliferation and apoptosis. By influencing calcium homeostasis, bile acids can impact cellular responses to various stimuli and stresses. For instance, the taurine-conjugated form of UDCA, TUDCA, has been noted to act as a chemical chaperone that can ameliorate endoplasmic reticulum (ER) stress, a cellular response to an accumulation of unfolded proteins uiowa.edu. This suggests that bile acid conjugates may play a role in cellular defense mechanisms against environmental or pathological stressors.

The table below outlines some of the key cellular signaling events influenced by UDCA and its conjugates.

Signaling EventCompoundObservationImplication
ATP Release UDCAStimulates CFTR-dependent ATP release in cholangiocytes nih.gov.Extracellular signaling, activation of purinergic pathways.
Intracellular Ca²⁺ Increase UDCAIncreases [Ca²⁺]i in biliary cells nih.gov.Activation of CaCCs and other Ca²⁺-dependent pathways.
ER Stress Amelioration TUDCAEnhances protein folding and reduces ER stress uiowa.edu.Cellular protection and improved insulin (B600854) sensitivity.

Preclinical Research Models and Mechanistic Investigations of Ursodeoxycholylglycine Sodium

In Vitro Cell Culture Models

In vitro cell culture models are instrumental in dissecting the molecular mechanisms of Ursodeoxycholylglycine sodium. These systems allow for controlled investigations into cellular pathways and responses.

Hepatocytes and cholangiocytes are primary targets for bile acid research. In these models, this compound is investigated for its effects on bile acid transport and regulation. Cholangiocytes, the epithelial cells lining the bile ducts, are actively involved in modifying bile composition through secretion and absorption. researchgate.net In vitro models using isolated bile duct units and cultured cholangiocytes are crucial for studying these transport mechanisms. researchgate.net Such models help elucidate how this compound influences the cholehepatic circulation and protects these cells from the cytotoxic effects of more hydrophobic bile acids. nih.gov

The application of this compound research extends to neuroscience, where neural cell lines are used to model neurodegenerative diseases. nih.govscielo.br Immortalized cell lines like the human neuroblastoma SH-SY5Y and the mouse motor neuron hybridoma NSC-34 are commonly used. scielo.brneuroscirn.org2bscientific.com These models allow researchers to study the compound's potential neuroprotective effects against stressors implicated in diseases like amyotrophic lateral sclerosis (ALS) and Parkinson's disease. scielo.brneuroscirn.org For instance, researchers can induce neurotoxicity in these cell lines to mimic disease states and then assess the protective capabilities of this compound. scielo.br Induced pluripotent stem cells (iPSCs) are also emerging as powerful tools, as they can be differentiated into specific neuronal subtypes to create patient-specific disease models. nih.govnih.gov

Intestinal epithelial cells play a critical role in the enterohepatic circulation of bile acids. Cell lines such as Caco-2 have traditionally been used to model the intestinal barrier and study drug absorption and metabolism. researchgate.net However, the development of intestinal organoids has provided a more physiologically relevant model. nih.govyoutube.com These three-dimensional structures, derived from stem cells, contain various differentiated cell types found in the intestinal epithelium, offering a more complex and accurate system to study the interactions of this compound with the gut lining. nih.govnih.govyoutube.com Organoid models are particularly useful for investigating the compound's influence on intestinal barrier function and its metabolism by the gut microbiota. researchgate.net

The immunomodulatory properties of bile acids are often studied using macrophage cell lines and primary Kupffer cells, the resident macrophages of the liver. frontiersin.org Cell lines like J-774A.1 murine macrophages are used to investigate how bile acids affect inflammatory responses. nih.gov For example, studies have explored how hydrophilic bile acids might counteract the pro-inflammatory effects of hydrophobic bile acids, which can activate Kupffer cells to generate reactive oxygen species. nih.govnih.gov These models are essential for understanding the role of this compound in mitigating liver inflammation associated with conditions like non-alcoholic steatohepatitis (NASH). frontiersin.orgnih.gov

Table 1: Overview of In Vitro Immunological Research Models

Cell TypeModel SystemKey Research Focus
Macrophages J-774A.1 murine macrophage cell lineInvestigating the generation of reactive oxygen species and lipid peroxidation in response to bile acids. nih.gov
Kupffer Cells Primary liver macrophagesStudying the role in initiating liver damage and inflammation in NASH. nih.gov
Monocyte-derived Macrophages Recruited immune cellsCharacterizing their role in the progression of liver inflammation. nih.gov

Specific cell lines are employed to investigate particular aspects of this compound's activity.

Huh-7: This human hepatocellular carcinoma cell line is widely used in liver cancer research and for studying hepatitis C virus replication. nih.govprotocols.iohuh7.comelabscience.com It serves as a model to explore the effects of bile acids on hepatocyte physiology and pathophysiology. protocols.ionih.gov

NSC-34/hSOD1(G93A): The NSC-34 cell line, a hybrid of neuroblastoma and motor neuron cells, is a common model for studying motor neuron diseases. nih.gov When transfected with a mutant human superoxide (B77818) dismutase 1 (hSOD1 G93A) gene, it provides a well-characterized in vitro model of familial ALS. nih.govnih.govmdpi.comresearchgate.net This model is used to assess the neuroprotective potential of compounds like this compound against mutant SOD1-induced toxicity. nbrp.jp

HEK293T: Human Embryonic Kidney 293T cells are a derivative of the HEK293 cell line and are widely used in cell biology and biotechnology for their high transfectability, making them suitable for studying gene expression and protein function. nih.govnih.govresearchgate.net

HAC15: This clonal cell line, derived from a human adrenocortical carcinoma, is a key model for studying the regulation of steroid hormone production, including cortisol and aldosterone. nih.govatcc.orgnih.govinvitro.com.au It is used to investigate how various factors, potentially including bile acids, influence adrenal cell function and steroidogenesis. nih.govconsensus.app

Table 2: Summary of Specific Cell Lines in this compound Research

Cell LineOriginPrimary Research Application
Huh-7 Human Hepatocellular CarcinomaLiver cancer, hepatitis C virus replication, hepatocyte physiology. nih.govprotocols.iohuh7.com
NSC-34/hSOD1(G93A) Mouse Motor Neuron Hybridoma (transfected)In vitro modeling of familial amyotrophic lateral sclerosis (ALS). nih.govnih.govresearchgate.net
HEK293T Human Embryonic KidneyGene expression, protein function, and signaling pathway analysis. nih.govnih.gov
HAC15 Human Adrenocortical CarcinomaRegulation of adrenal steroidogenesis (cortisol, aldosterone). nih.govatcc.orginvitro.com.au

In Vivo Animal Models for Mechanistic Insights

While in vitro models offer cellular-level detail, in vivo animal models are indispensable for understanding the systemic effects and complex physiological interactions of this compound. Rodent models are frequently used to investigate its efficacy in various disease states. For example, in models of cholestatic liver injury, the compound's ability to protect the liver from damage induced by bile duct ligation or chemical toxins is assessed. In the context of neurodegeneration, transgenic mouse models expressing disease-causing genes, such as the SOD1(G93A) mouse model of ALS, are used to evaluate whether treatment can slow disease progression, improve motor function, and extend survival. These animal studies provide crucial insights into the compound's mechanisms of action within a whole organism, including its effects on inflammation, apoptosis, and metabolic pathways, bridging the gap between cell culture findings and potential clinical applications.

Rodent Models of Cholestasis and Liver Injury (focus on underlying mechanisms)

Rodent models are fundamental in elucidating the mechanisms of action of this compound in cholestatic liver diseases, which are characterized by impaired bile flow. nih.gov These models allow for the investigation of the compound's effects on bile acid homeostasis, cellular protection, and anti-inflammatory pathways.

A common model to simulate obstructive cholestasis is bile duct ligation (BDL) in rats or mice. In such models, the administration of ursodeoxycholic acid (UDCA) and its conjugates has been shown to counteract the detrimental effects of toxic bile acid accumulation. news-medical.netdntb.gov.ua The protective mechanisms include the stimulation of bile flow, a phenomenon known as choleresis. nih.gov This is partly achieved by modulating the expression and function of key hepatobiliary transporters. For instance, studies have shown that UDCA can enhance the synthesis and membrane insertion of the bile salt export pump (BSEP), a critical transporter for bile acid secretion from hepatocytes into the bile canaliculi. nih.gov This action helps to reduce the intracellular concentration of cytotoxic bile acids, thereby protecting liver cells from injury. news-medical.netresearchgate.net

Furthermore, in models of drug-induced liver injury (DILI), which can present with cholestatic features, UDCA has demonstrated hepatoprotective effects. nih.govresearchgate.net Its mechanisms in these contexts involve mitigating oxidative stress, inflammation, and apoptosis. news-medical.netnih.gov For example, in rodent models of cholestasis induced by hepatotoxic agents, UDCA has been observed to reduce hepatocyte death and alleviate cholestasis by modulating bile acid metabolism. news-medical.net The glycine (B1666218) conjugate is expected to share these fundamental hepatoprotective and anti-cholestatic properties. nih.gov

Another important mechanistic aspect is the ability of UDCA and its conjugates to stabilize cellular membranes and inhibit apoptosis (programmed cell death). researchgate.net In the face of high concentrations of toxic bile acids, which can disrupt cell membranes and trigger apoptotic pathways, this compound is thought to exert a cytoprotective effect, preserving the integrity of hepatocytes and cholangiocytes (the cells lining the bile ducts). dntb.gov.uaresearchgate.net

ModelKey Mechanistic Findings Related to this compound's Action
Bile Duct Ligation (BDL) - Reduces intracellular cytotoxic bile acids by enhancing bile flow. nih.govnih.gov- Stimulates the expression and insertion of the Bile Salt Export Pump (BSEP) into the canalicular membrane. nih.gov- Protects hepatocytes from bile acid-induced apoptosis. researchgate.net
Drug-Induced Liver Injury (DILI) - Exhibits broad hepatoprotective effects against various drug-induced toxicities. nih.govresearchgate.net- Mitigates oxidative stress and inflammation within the liver. news-medical.net- Stabilizes cellular membranes against toxic insults. researchgate.net
"Human-like" Hydrophobic Bile Acid Pool Models (e.g., Cyp2c70 KO mice) - Demonstrates comparable or better efficacy than UDCA in reducing portal inflammation, ductular reaction, and portal fibrosis. nih.gov- Promotes fecal excretion of endogenous hydrophobic bile acids. nih.gov

Models for Investigating Neuroinflammation and Oxidative Stress

The neuroprotective potential of glycine and its conjugates is explored in various preclinical models that focus on neuroinflammation and oxidative stress, key contributors to neuronal damage in many neurological disorders. frontiersin.org While direct studies on this compound are less common, the known properties of its constituent parts, glycine and UDCA, provide a strong basis for its mechanisms in these models.

Models of cerebral ischemia-reperfusion injury in rats are often used to study the effects of neuroprotective agents. nih.gov In these models, glycine has been shown to reduce infarct volume and improve neurological function. nih.gov A primary mechanism is the modulation of microglial polarization. Following an ischemic event, microglia can adopt a pro-inflammatory (M1) or an anti-inflammatory (M2) phenotype. Glycine has been found to inhibit the M1 polarization and promote the M2 phenotype, thereby reducing the production of pro-inflammatory cytokines and mitigating neuroinflammation. nih.gov This effect is mediated through signaling pathways such as the inhibition of NF-κB p65/Hif-1α. nih.gov

Oxidative stress, the imbalance between the production of reactive oxygen species (ROS) and the ability of the body to counteract their harmful effects, is a major factor in neurodegenerative diseases. frontiersin.org UDCA has been shown to possess antioxidant properties. nih.gov In models of diabetes-induced complications, which involve significant oxidative stress, UDCA treatment has been found to restore the activity of antioxidant enzymes like catalase and glutathione (B108866) peroxidase and decrease markers of oxidative damage. nih.gov Deoxycholic acid, a related bile acid, has been shown to induce mitochondrial oxidative stress, highlighting the importance of bile acid composition in regulating cellular redox states. nih.gov this compound, by combining the properties of UDCA and glycine, is hypothesized to offer neuroprotection by concurrently reducing inflammation and combating oxidative stress in the central nervous system.

Model TypeInvestigated MechanismKey Findings
Cerebral Ischemia-Reperfusion (Rat) Neuroinflammation, Microglial PolarizationGlycine inhibits pro-inflammatory M1 microglial polarization and promotes anti-inflammatory M2 polarization. nih.gov
In Vitro Microglial and Neuronal Cultures Inflammatory Signaling PathwaysGlycine suppresses inflammatory activity by inhibiting the NF-κB p65/Hif-1α signaling pathway. nih.gov
Streptozotocin-Induced Diabetes (Rat) Oxidative StressUDCA restores the activity of key antioxidant enzymes (Catalase, Glutathione Peroxidase) and reduces markers of oxidative damage. nih.gov

Gut-Brain Axis Research in Animal Models

The gut-brain axis is a bidirectional communication network that links the central nervous system with the gastrointestinal tract and its resident microbiota. nih.gov Animal models are crucial for investigating how bile acids like this compound can influence this axis.

Studies using diet-induced models of metabolic disorders in mice have shown that alterations in the gut microbiota can lead to neuroinflammation and behavioral changes, such as anxiety. nih.gov Bile acids are key signaling molecules in this communication pathway. They can modulate the composition of the gut microbiota, and in turn, the microbiota metabolizes bile acids, creating a complex interplay.

In animal models of colitis, UDCA and its glycine conjugate (GUDCA) have been shown to ameliorate colonic inflammation. nih.gov This is associated with a reduction in gut dysbiosis, specifically by normalizing the ratio of Firmicutes to Bacteroidetes and increasing the abundance of beneficial bacteria like Akkermansia muciniphila. nih.gov By improving gut health and reducing inflammation at the peripheral level, this compound can indirectly impact the brain. A healthier gut barrier reduces the translocation of pro-inflammatory molecules like lipopolysaccharide (LPS) into the bloodstream, which could otherwise contribute to neuroinflammation. nih.gov

Furthermore, research in mice has demonstrated that the gut microbiota can regulate host glycine levels. medrxiv.org Certain gut bacteria can metabolize glycine, and alterations in the abundance of these microbes can impact circulating glycine concentrations, which may have implications for both metabolic health and neurotransmission. medrxiv.org Therefore, this compound may influence the gut-brain axis by directly modulating the gut microbial community and by influencing the availability of glycine, a key neurotransmitter.

Animal ModelFocus of ResearchMechanistic Insights
Dextran Sodium Sulfate (DSS)-Induced Colitis (Mice) Gut Inflammation and DysbiosisGUDCA reduces colonic inflammation and helps normalize the gut microbiota composition, including increasing beneficial bacteria. nih.gov
High-Fat High-Sugar Diet-Induced Metabolic Disorders (Mice) Microbiota-BAs-Brain AxisBile acid derivatives can decrease neuroinflammatory microglia in the hippocampus by modifying the gut microbial community and improving gut barrier function. nih.gov
Germ-Free and Gnotobiotic Mice Microbiota's Role in Glycine MetabolismThe gut microbiota, particularly species like Bilophila wadsworthia, can metabolize glycine, thereby influencing host glycine availability and metabolism. medrxiv.org

Models for Studying Metabolic Regulation (e.g., diet-induced models for mechanistic changes)

Diet-induced animal models, particularly those using high-fat diets (HFD), are instrumental in studying metabolic syndrome and the therapeutic potential of compounds like this compound. labanimal.co.krmdpi.com These models recapitulate key features of human metabolic diseases, including obesity, insulin (B600854) resistance, and non-alcoholic fatty liver disease (NAFLD). nih.gov

In mice with diet-induced obesity, UDCA treatment has been shown to significantly improve multiple metabolic indices. frontiersin.org This includes reductions in body weight, visceral fat accumulation, and improvements in glucose and insulin tolerance. frontiersin.org Mechanistically, UDCA alters the profiles of bile acids and fatty acids in various tissues. It increases the levels of its taurine-conjugated form (TUDCA) and decreases saturated fatty acids while increasing beneficial n-3 polyunsaturated fatty acids. frontiersin.org

Glycine itself plays a crucial role in metabolic health, and lower plasma glycine levels are often observed in individuals with obesity and metabolic disorders. nih.govresearchgate.net In animal models, glycine supplementation has been shown to reduce serum triglycerides and hepatic steatosis. frontiersin.org Glycine is involved in the glycine conjugation pathway, a detoxification process that helps in the elimination of excess acyl groups, which can accumulate in metabolic diseases. frontiersin.orgnih.gov

ModelDietKey Mechanistic Changes Investigated
High-Fat Diet (HFD)-Induced Obesity (Mice) High-FatUDCA administration reverses HFD-induced changes in bile acid and fatty acid profiles, improves glucose tolerance, and reduces body weight and visceral fat. frontiersin.org
Zucker-Fatty Rats (Genetic Obesity) High-FatGlycine supplementation enhances the excretion of acylglycines, reduces serum triglycerides, and decreases hepatic short- and medium-chain acyl-CoAs. frontiersin.org
NAFLD/NASH Models High-Fat, High-Sugar, High-CholesterolThese models are used to study the progression from simple steatosis to inflammation and fibrosis, allowing for the investigation of therapeutic agents on these distinct pathological stages. mdpi.comnih.govnih.gov

Cardiac and Renal Cellular Mechanism Studies

Preclinical research extends to the investigation of this compound's effects on cardiac and renal cells, often in the context of complications arising from metabolic or cholestatic diseases.

In the kidney, oxidative stress is a major contributor to the development of diabetic nephropathy. nih.gov Animal models of streptozotocin-induced diabetes in rats have been used to explore the renal-protective effects of UDCA. In these models, UDCA treatment was found to prevent the overexpression of the sodium-glucose cotransporter 2 (SGLT2), a key player in renal glucose reabsorption. nih.gov By downregulating SGLT2, UDCA helps to reduce hyperglycemia. Concurrently, it mitigates oxidative stress in the kidney by restoring the activity of antioxidant enzymes, thereby protecting renal tissue from damage. nih.gov

The gut-kidney axis is also an area of active investigation. Studies in rat models of chronic kidney disease (CKD) have linked gut microbial dysbiosis to the accumulation of certain metabolites, including glycine-conjugated compounds. nih.gov While this suggests a complex role for glycine conjugation in CKD, therapeutic strategies that modulate the gut microbiota have been shown to improve renal fibrosis and hypertension, indicating a potential pathway for intervention. nih.gov

While direct studies on the cardiac cellular mechanisms of this compound are limited, the known anti-apoptotic and anti-oxidative stress effects of UDCA are relevant. These properties could be protective in cardiac cells against injuries caused by ischemia-reperfusion or metabolic stress.

Model SystemOrgan FocusCellular Mechanisms Investigated
Streptozotocin-Induced Diabetic Rats KidneyUDCA prevents the overexpression of SGLT2 and mitigates oxidative stress by restoring antioxidant enzyme activity. nih.gov
Chronic Kidney Disease (CKD) Rat Model Kidney / GutInvestigates the link between gut dysbiosis, altered glycine-conjugated metabolites, and the progression of renal disease. nih.gov
In Vitro Cellular Models Cardiac / Renal CellsUsed to dissect specific molecular pathways, such as the inhibition of apoptosis and the reduction of reactive oxygen species (ROS) production.

Development of Mechanistic Computational Models

Systems Pharmacology Approaches

Quantitative Systems Pharmacology (QSP) is an emerging discipline that utilizes mechanistic mathematical models to understand disease pathophysiology and predict the effects of therapies. researchgate.netresearchgate.net These models integrate data from various sources to simulate the interactions between a drug and the biological system over time. nih.gov For a compound like this compound, QSP models can be developed to explore its multifaceted mechanisms of action across different organs and disease states.

These computational approaches can also be used to generate and test hypotheses, optimize clinical trial designs, and identify potential biomarkers of response. simulations-plus.com For example, a QSP model could be used to predict the optimal dosing regimen to achieve a desired balance between efficacy and potential side effects. simulations-plus.com While specific QSP models for this compound are not widely published, the principles of systems pharmacology provide a powerful framework for integrating the diverse preclinical data into a coherent, quantitative understanding of its therapeutic potential. researchgate.netnih.gov

Ligand-Binding and Receptor Dimerization Simulations

Computational modeling, particularly molecular dynamics (MD) simulations, serves as a powerful tool to investigate the interactions between small molecules like this compound and their protein targets at an atomic level. While specific simulation studies for this compound are not extensively documented in publicly available research, the principles of such investigations can be understood from studies on its known receptors, the Farnesoid X Receptor (FXR) and Takeda G-protein-coupled receptor 5 (TGR5).

Ligand-binding simulations for a compound like this compound would typically involve docking the molecule into the known binding sites of its target receptors. For instance, in the context of FXR, simulations would explore how the glycine conjugate of ursodeoxycholic acid fits within the ligand-binding domain. These simulations can predict the binding affinity and identify key amino acid residues that form hydrogen bonds, hydrophobic interactions, or salt bridges with the ligand, thereby stabilizing the complex. researchgate.netmdpi.comnih.gov Such studies are crucial for understanding the structural basis of agonistic or antagonistic activity. researchgate.netmdpi.comnih.gov

Molecular dynamics simulations further elucidate the dynamic nature of these interactions over time. By simulating the movement of atoms in the receptor-ligand complex, researchers can assess the stability of the binding pose and observe conformational changes in the receptor upon ligand binding. researchgate.netfrontiersin.org For TGR5, a G-protein coupled receptor (GPCR), simulations can reveal how agonist binding induces conformational shifts that are critical for initiating downstream signaling cascades. frontiersin.orgnih.gov

Receptor dimerization is another critical aspect that can be investigated through computational models. For nuclear receptors like FXR, dimerization with partners such as the Retinoid X Receptor (RXR) is essential for its function. Simulations can model the interface between the two receptor monomers and how the binding of a ligand to one or both partners influences the stability and conformation of the dimer. These computational approaches provide valuable insights into the molecular mechanisms that govern the activity of compounds like this compound, guiding further experimental validation and drug development efforts.

Simulation TypeInvestigated AspectKey MethodologiesPotential Insights for this compound
Ligand-Binding Simulations Interaction with target receptors (e.g., FXR, TGR5)Molecular Docking, Molecular Dynamics (MD)- Prediction of binding affinity- Identification of key interacting residues- Understanding of agonist vs. antagonist binding modes
Receptor Dimerization Simulations Formation and stability of receptor complexes (e.g., FXR-RXR)Protein-Protein Docking, MD Simulations- Influence of ligand binding on dimer stability- Conformational changes at the dimer interface

Prediction of Signaling Pathway Alterations

Preclinical investigations into Glycoursodeoxycholic acid (GUDCA), the non-sodium salt form of this compound, have provided significant insights into its effects on various signaling pathways, primarily through its interaction with the Farnesoid X Receptor (FXR) and the Takeda G-protein-coupled receptor 5 (TGR5).

FXR Signaling Pathway:

Ursodeoxycholic acid (UDCA), the parent compound of this compound, has been reported to exhibit FXR-antagonistic effects. This suggests that this compound may also modulate FXR signaling. Antagonism of FXR can lead to an increase in the synthesis of bile acids by relieving the negative feedback on the enzyme cholesterol 7α-hydroxylase (CYP7A1). This alteration in bile acid homeostasis can have downstream effects on lipid and glucose metabolism.

TGR5 Signaling Pathway:

GUDCA has been shown to activate the TGR5 receptor. nih.gov TGR5 is a G-protein coupled receptor that, upon activation, stimulates the production of intracellular cyclic AMP (cAMP). This can trigger a cascade of downstream events, including the secretion of glucagon-like peptide-1 (GLP-1), which plays a crucial role in glucose homeostasis. Studies have indicated that GUDCA treatment can lead to the activation of adipose TGR5, which in turn upregulates the expression of uncoupling protein 1 (UCP-1), promoting thermogenesis in white adipose tissue. nih.gov

Endoplasmic Reticulum (ER) Stress Pathway:

Research has demonstrated that GUDCA can ameliorate metabolic disorders by inhibiting endoplasmic reticulum (ER) stress. Chronic ER stress is implicated in the pathogenesis of various metabolic diseases, including insulin resistance and hepatic steatosis. By mitigating ER stress, this compound could potentially restore cellular homeostasis and improve metabolic function.

Gut Microbiota and Associated Signaling:

The gut microbiota plays a significant role in the metabolism of bile acids. GUDCA has been found to positively regulate the gut microbiota, leading to alterations in the bile acid pool. nih.gov For instance, GUDCA administration in mice has been associated with increased levels of taurolithocholic acid (TLCA) and a higher abundance of Bacteroides vulgatus. nih.gov These changes can subsequently influence host signaling pathways, including the TGR5-mediated effects on adipose tissue. nih.gov

Target PathwayPredicted Effect of this compoundKey Molecular EventsPotential Therapeutic Implication
Farnesoid X Receptor (FXR) Signaling Antagonism- Increased bile acid synthesis (CYP7A1 upregulation)Modulation of lipid and glucose metabolism
Takeda G-protein-coupled receptor 5 (TGR5) Signaling Activation- Increased intracellular cAMP- GLP-1 secretion- Upregulation of UCP-1 in adipose tissueImproved glucose homeostasis and increased energy expenditure
Endoplasmic Reticulum (ER) Stress Inhibition- Attenuation of unfolded protein responseAmelioration of insulin resistance and hepatic steatosis
Gut Microbiota-Mediated Signaling Modulation- Alteration of bile acid pool (e.g., increased TLCA)- Changes in gut bacterial composition (e.g., increased Bacteroides vulgatus)Indirect modulation of host metabolic pathways

Advanced Analytical and Bioanalytical Methodologies in Ursodeoxycholylglycine Sodium Research

Chromatographic Techniques

Chromatography, particularly High-Performance Liquid Chromatography (HPLC), stands as a cornerstone for the separation and quantification of Ursodeoxycholylglycine sodium from complex mixtures. Its versatility allows for various detection methods and coupling with other analytical instruments.

High-Performance Liquid Chromatography (HPLC)

HPLC methods for the analysis of this compound often utilize reversed-phase columns to effectively separate it from other bile acids and endogenous components. Due to the lack of a strong chromophore in the molecule, UV detection can be challenging. appconnect.in The carboxyl group of the glycine (B1666218) moiety allows for some UV absorption in the lower wavelength region, typically around 200-250 nm. jasco.ro However, for enhanced sensitivity and specificity, derivatization with a UV-absorbing or fluorescent tag may be employed, although this adds complexity to the sample preparation process. appconnect.in More commonly, HPLC is coupled with more universal detectors like Refractive Index (RI) detectors or, more powerfully, mass spectrometers.

Reverse-Phase HPLC Coupled with Mass Spectrometry (RP-HPLC-MS/MS)

The coupling of Reverse-Phase HPLC with tandem mass spectrometry (RP-HPLC-MS/MS) is the gold standard for the quantification of this compound in biological fluids. nssresearchjournal.comresearchgate.net This technique offers exceptional sensitivity, selectivity, and the ability to analyze multiple bile acids simultaneously. The chromatographic separation is typically achieved on a C18 or C8 stationary phase.

A novel and rapid UHPLC-MS/MS method has been described for the reliable quantification of Ursodeoxycholic acid (UDCA) and its major metabolites, including Glycoursodeoxycholic acid (GUDCA), in human plasma. nssresearchjournal.com Chromatographic separation was achieved in isocratic mode using a reverse-phase C18 Symmetry Shield column. nssresearchjournal.com Another validated method employed a Waters Xterra column for the separation of this compound along with its parent drug and another major metabolite. researchgate.net

The following table summarizes typical parameters used in RP-HPLC-MS/MS methods for the analysis of this compound:

ParameterMethod 1Method 2
Column C18 Symmetry Shield (50mm x 4.6mm, 5.0µm)Waters Xterra, 5µm
Mobile Phase Acetonitrile: Methanol: 2mM Ammonium formate (pH 3.5) [48:06:46 %v/v]Methanol and 5 mM ammonium formate with 0.1 % acetic acid (70:30, v/v)
Flow Rate 0.600 mL/minNot Specified
Run Time < 4.0 minNot Specified
Injection Volume Not Specified5 µL
Detector Tandem Mass SpectrometerTandem Mass Spectrometer
Ionization Mode Electrospray Ionization (ESI), Negative Ion ModeElectrospray Ionization (ESI), Negative Ion Mode

These methods demonstrate high precision, accuracy, and extraction recoveries greater than 85%, making them suitable for high-throughput clinical studies. nssresearchjournal.com

Spectroscopic Methods

Spectroscopic techniques are invaluable for the structural elucidation and characterization of this compound.

Ultraviolet-Visible (UV-Vis) Spectrophotometry

As previously mentioned, this compound lacks significant chromophores, resulting in poor UV absorbance in the standard analytical range (200-800 nm). appconnect.in The UV absorption of related bile acids, such as cholic acid, is primarily attributed to the carboxyl group and occurs in the lower UV region (200-250 nm). jasco.ro Direct UV-Vis spectrophotometry is therefore not a preferred method for the quantitative analysis of this compound due to its low sensitivity and potential for interference from other components in the sample matrix. Derivatization to introduce a chromophore can enhance its UV absorptivity, with one study showing that a benzamide derivative of ursodeoxycholic acid exhibited absorbance at 291 nm. appconnect.in

Infrared (IR) Spectroscopy for Structural Characterization

For this compound, additional characteristic peaks would be expected from the glycine moiety. These would include N-H stretching vibrations, amide I (C=O stretch), and amide II (N-H bend and C-N stretch) bands. The presence of both the steroidal backbone vibrations and the amide-related absorptions would confirm the structure of the glycine conjugate.

Mass Spectrometry-Based Approaches

Mass spectrometry (MS) is a cornerstone of modern bioanalytical research on this compound, providing sensitive and specific detection, particularly when coupled with chromatographic separation.

In tandem mass spectrometry (MS/MS), this compound is typically analyzed in the negative ion mode using electrospray ionization (ESI). nssresearchjournal.comresearchgate.net The deprotonated molecule [M-H]⁻ serves as the precursor ion for fragmentation. The most common precursor ion observed for Glycoursodeoxycholic acid has a mass-to-charge ratio (m/z) of approximately 448.3 or 448.5. nssresearchjournal.comresearchgate.net

Collision-induced dissociation (CID) of the precursor ion leads to the formation of characteristic product ions. A predominant fragmentation pathway involves the cleavage of the amide bond, resulting in a highly specific product ion corresponding to the deprotonated glycine molecule at an m/z of approximately 74. researchgate.net This specific transition is often used for quantification in Multiple Reaction Monitoring (MRM) mode, which provides excellent selectivity and sensitivity.

The following table summarizes the key mass spectrometric parameters for the analysis of this compound:

ParameterValueReference
Ionization Mode Electrospray Ionization (ESI), Negative nssresearchjournal.comresearchgate.net
Precursor Ion [M-H]⁻ (m/z) 448.3 - 448.5 nssresearchjournal.comresearchgate.net
Major Product Ion (m/z) 73.9 - 74.0 (Glycine fragment) researchgate.net
MRM Transition m/z 448.3 → m/z 73.9 researchgate.net

This highly specific fragmentation pattern allows for the unambiguous identification and quantification of this compound even in complex biological matrices like human plasma. nssresearchjournal.comresearchgate.net

Metabolomics Profiling for Bile Acid Analysis

Metabolomics provides a powerful, high-throughput approach to comprehensively analyze the low-molecular-weight endogenous metabolites in a biological system. In the context of bile acid research, metabolomics is instrumental in elucidating the complex profiles of bile acids and their downstream effects on other metabolic pathways. Untargeted and targeted metabolomics strategies are employed to identify and quantify a wide array of metabolites, offering insights into the physiological or pathological state of an organism.

In research related to the parent compound of Ursodeoxycholylglycine, ursodeoxycholic acid (UDCA), metabolomics has been used to assess its impact on bile composition. A prospective study on patients with choledocholithiasis (common bile duct stones) utilized metabolomics to analyze bile samples before and after UDCA treatment. The analysis revealed significant changes in 25 metabolites following treatment. nih.govresearchgate.net Pathway enrichment analysis indicated that UDCA administration influenced several key metabolic pathways, including:

Phenylalanine, tyrosine, and tryptophan biosynthesis

Phenylalanine metabolism

Arachidonic acid metabolism nih.govresearchgate.net

Terpenoid backbone biosynthesis

These findings suggest that the therapeutic effects of compounds like UDCA and its glycine conjugate extend beyond simple bile acid replacement, evoking broader responses in lipid and amino acid metabolism. nih.gov Such detailed metabolic profiling is crucial for understanding the mechanism of action of this compound. Further studies have utilized both untargeted and targeted metabolomics to identify changes in the bile acid profile in conditions like calcium oxalate nephrolithiasis, highlighting the technique's utility in identifying potential biomarkers. nih.gov

Table 1: Research Findings from Metabolomics Profiling of UDCA Treatment

ParameterFindingAffected Metabolic PathwaysReference
Metabolite ChangesLevels of 25 distinct metabolites were significantly altered post-treatment.Lipid Metabolism, Amino Acid Metabolism nih.govresearchgate.net
Biochemical LevelsSignificant decrease in bile levels of cholesterol and endotoxins.Cholesterol Metabolism, Inflammatory Pathways nih.gov
Pathway EnrichmentUDCA evoked responses related to several biosynthesis and metabolism pathways.Phenylalanine, Tyrosine, and Tryptophan Biosynthesis; Arachidonic Acid Metabolism nih.govresearchgate.net

Isotope-Labeled Compound Analysis in Metabolic Tracing

Isotope-labeled compound analysis, often referred to as metabolic tracing or flux analysis, is a sophisticated technique used to track the metabolic fate of a specific molecule within a biological system. nih.gov This methodology involves introducing a compound, such as Ursodeoxycholylglycine, that has been enriched with stable (non-radioactive) isotopes like Carbon-13 (¹³C), Nitrogen-15 (¹⁵N), or Deuterium (²H). nih.govnih.gov As the labeled compound is metabolized, the isotopes are incorporated into downstream metabolites. Advanced analytical techniques, primarily mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy, are then used to detect and quantify these labeled products. nih.gov

This approach, known as Stable Isotope Resolved Metabolomics (SIRM), allows researchers to unambiguously trace metabolic pathways and calculate the rate of metabolic reactions (fluxes). nih.gov For instance, by using ¹³C-labeled Ursodeoxycholylglycine, researchers could:

Determine the rate of its conversion to other secondary bile acids.

Identify novel or previously uncharacterized metabolic products.

Quantify its contribution to specific metabolic pools.

Assess how its metabolism is altered in disease states.

The duration of labeling can be adjusted depending on the pathways of interest; for example, glycolysis pathways can reach a steady isotopic state in minutes, while others, like nucleotide synthesis, may take 24 hours. nih.gov This technique provides a dynamic view of metabolic processes that cannot be obtained from static metabolite measurements alone. kuleuven.be Studies have successfully used tracers like [U-¹³C]-glucose to reveal altered metabolic fates in cancer cells, demonstrating the power of this approach to elucidate the specific impacts of cellular changes on metabolic pathways like the TCA cycle. mdpi.com

Table 2: Common Stable Isotopes Used in Metabolic Tracing

IsotopeElementTypical ApplicationDetection Method
¹³CCarbonTracing carbon backbone transformations in central carbon metabolism (e.g., glycolysis, TCA cycle).Mass Spectrometry, NMR
¹⁵NNitrogenTracking amino acid and nucleotide metabolism.Mass Spectrometry, NMR
²H (D)HydrogenProbing redox reactions and fatty acid synthesis.Mass Spectrometry, NMR

Advanced Imaging Techniques

Time-Lapse Multi-Channel Fluorescent Imaging for Organelle Dynamics

Time-lapse multi-channel fluorescent imaging is a cornerstone of modern cell biology, enabling the visualization of dynamic cellular processes in real-time. This technique uses fluorescent probes or genetically encoded fluorescent proteins to label specific subcellular structures, such as mitochondria, lysosomes, and the endoplasmic reticulum. oxinst.com By capturing images at regular intervals over an extended period, researchers can observe and quantify the movement, interaction, and morphological changes of these organelles. nih.gov

In the study of this compound, this methodology could be applied to investigate the compound's effects on organelle health and function. For example, researchers could assess:

Mitochondrial Dynamics: Changes in mitochondrial fission, fusion, and motility in response to treatment.

Lysosomal Function: The movement and integrity of lysosomes, which are crucial for cellular degradation and signaling. researchgate.net

Organelle Interactions: The physical and functional interplay between different organelles, such as mitochondria-lysosome contact sites, which are vital for cellular homeostasis. nih.gov

The development of bright, photostable fluorescent dyes allows for long-term imaging, including overnight experiments, without significant phototoxicity or signal loss. researchgate.netnih.gov Combining these dyes in multi-channel experiments permits the simultaneous visualization of several organelles, providing a holistic view of the subcellular response to a compound like this compound. nih.gov

Table 3: Key Parameters in Time-Lapse Fluorescent Imaging

ParameterDescriptionImportance in Organelle Dynamics Studies
Image Acquisition IntervalThe time between consecutive frames.Must be short enough to capture fast movements (e.g., mitochondrial fission) without causing excessive phototoxicity. nih.gov
Exposure Time & Laser PowerThe duration and intensity of light used to excite the fluorophores.Needs to be optimized to achieve a good signal-to-noise ratio while minimizing cell damage and fluorophore bleaching. nih.gov
Number of ChannelsThe number of different fluorescent labels imaged simultaneously.Allows for the study of interactions between different organelles. nih.gov
Duration of ImagingThe total length of the time-lapse experiment.Can range from minutes to days, depending on the biological process being studied. nih.govresearchgate.net

Transmission Electron Microscopy for Subcellular Localization

Transmission Electron Microscopy (TEM) is an ultra-high-resolution imaging technique that uses a beam of electrons to visualize the internal structure of cells at the nanoscale. It is an invaluable tool for determining the precise subcellular localization of molecules and observing detailed ultrastructural changes within organelles.

For this compound, TEM could be instrumental in identifying its specific cellular and organellar targets. While directly imaging the compound is challenging, its effects on cellular morphology can be readily observed. Furthermore, specialized TEM techniques, such as immunogold labeling or correlative light and electron microscopy, could be adapted to pinpoint its location. A related technique, scanning transmission electron microscopy (STEM), has been used to localize and quantify high-Z elements within neuronal cells, demonstrating the potential to detect even single atoms or nanoscale clusters within specific subcellular compartments. nih.govnih.gov This approach could theoretically be applied to track the sodium component of the compound or a heavy-atom-labeled derivative.

Potential applications of TEM in this compound research include:

Visualizing changes in mitochondrial cristae structure.

Observing alterations in the morphology of the endoplasmic reticulum or Golgi apparatus.

Identifying the accumulation of the compound or its metabolites in specific vesicles or organelles.

Table 4: Capabilities of TEM for Subcellular Localization Studies

CapabilityDescriptionRelevance to this compound Research
High ResolutionProvides detailed images of organelle ultrastructure (e.g., membranes, cristae).Allows for the detection of subtle morphological changes induced by the compound.
Elemental MappingTechniques like STEM can identify the location of specific elements.Could potentially be used to track the sodium ion or a labeled version of the bile acid conjugate. nih.govnih.gov
Immunogold LabelingUses gold-conjugated antibodies to label specific proteins or molecules.Could identify proteins that bind to or transport the compound.

Electrophysiological Methodologies

Patch-Clamp Analysis for Ion Channel Function

Patch-clamp analysis is the gold-standard technique for studying the function of ion channels, which are integral membrane proteins that control the flow of ions across cellular membranes. nih.gov This electrophysiological method allows for the direct measurement of the electrical currents generated by the opening and closing of single or populations of ion channels, providing exquisite detail about their gating kinetics and pharmacology. researchgate.net

The influence of this compound on cellular electrical activity could be thoroughly investigated using patch-clamp techniques. As a sodium salt of a conjugated bile acid, it may interact with various ion channels, including voltage-gated sodium channels or ligand-gated channels. By applying the compound to cells while recording ionic currents, researchers could determine if it acts as a channel blocker, activator, or modulator.

Different configurations of the patch-clamp technique can be used:

Whole-cell recording: Measures the sum of currents from all channels on the cell membrane.

Single-channel recording: Provides information about the behavior of an individual ion channel protein.

Automated patch-clamp systems have increased the throughput of this technique, making it more feasible for screening the effects of compounds on different types of ion channels. nih.govsophion.com This methodology would be critical in determining whether any of the physiological effects of this compound are mediated by direct modulation of ion channel function.

Table 5: Patch-Clamp Configurations and Their Applications

ConfigurationMeasurementPrimary Use in Compound Analysis
Whole-CellMacroscopic currents from the entire cell membrane.Screening for overall effects on cellular excitability and net ion flux.
Cell-AttachedCurrents from a small patch of membrane with the cell intact.Studying channel activity without disrupting the intracellular environment.
Inside-OutSingle-channel currents with access to the intracellular side of the membrane.Investigating modulation by intracellular signaling molecules.
Outside-OutSingle-channel currents with access to the extracellular side of the membrane.Analyzing the effects of extracellularly applied drugs or ligands, like this compound.

Measurement of Membrane Potential Changes

The membrane potential, a critical parameter of cellular health and function, is the difference in electric potential between the interior and the exterior of a biological cell. Changes in membrane potential are associated with a multitude of cellular processes, including signal transduction, ion transport, and apoptosis. While the broader class of bile acids has been shown to interact with and modify the properties of cell membranes, specific data on the direct effect of this compound on membrane potential is not extensively detailed in the current scientific literature.

Bile acids, in general, are known to be surface-active molecules that can intercalate into the lipid bilayer of cell membranes, thereby altering their fluidity and permeability. Some bile acids can induce changes in both plasma membrane potential and mitochondrial membrane potential. For instance, hydrophobic bile acids can be cytotoxic by disrupting membrane integrity and dissipating the mitochondrial membrane potential, a key event in the intrinsic pathway of apoptosis.

Conversely, the parent unconjugated form of this compound, ursodeoxycholic acid (UDCA), has been shown to have cytoprotective effects, often by counteracting the membrane-damaging actions of more hydrophobic bile acids. Studies have indicated that UDCA can help to stabilize mitochondrial membranes and prevent the drop in mitochondrial membrane potential induced by toxic bile acids. It is plausible that this compound shares these protective qualities. However, without direct experimental data, the precise impact of this compound on membrane potential remains an area for further investigation.

Common techniques used to measure membrane potential changes include the use of fluorescent dyes. For mitochondrial membrane potential, cationic dyes such as JC-1 and rhodamine 123 are frequently employed. These dyes accumulate in the mitochondria in a potential-dependent manner, and changes in their fluorescence signal reflect alterations in the mitochondrial membrane potential. For plasma membrane potential, slow-response potentiometric dyes can be used to measure changes in response to various stimuli.

While direct data for this compound is lacking, the table below conceptualizes how such data might be presented based on studies of related compounds.

Experimental Condition
Hypothetical:Hypothesized:

This table is for illustrative purposes and does not represent actual experimental data for this compound.

Molecular and Genomic Techniques

Molecular and genomic techniques have provided powerful tools to understand the influence of this compound on cellular function at the level of gene and protein expression.

Quantitative Polymerase Chain Reaction (qPCR) is a widely used technique to measure the expression levels of specific genes. In the context of this compound research, qPCR has been employed to investigate how this bile acid modulates the transcription of genes involved in various cellular pathways.

One study investigating the effects of glycoursodeoxycholic acid (GUDCA) on diet-induced metabolic disorders found that GUDCA treatment in mice led to the upregulation of genes involved in thermogenesis in white adipose tissue. Specifically, the expression of TGR5 (GPBAR1), a G-protein-coupled bile acid receptor, and UCP-1 (uncoupling protein 1) was significantly increased. This suggests that GUDCA may exert its beneficial metabolic effects by activating signaling pathways that promote energy expenditure.

The following table summarizes key research findings on the effect of this compound on gene expression as determined by qPCR.

Gene Target

Multiomics approaches, which involve the integrated analysis of different "omes" such as the genome, proteome, and metabolome, are increasingly being used to gain a comprehensive understanding of the biological effects of substances like this compound. These approaches allow researchers to move beyond single-gene or single-protein analyses and to explore the complex interplay of various molecular components.

In the context of bile acid research, multiomics has been particularly insightful. For instance, integrative metabolomic and proteomic analyses have been used to identify the molecular signatures associated with bile acid treatment. A study on rheumatoid arthritis identified Glycoursodeoxycholic acid (GUDCA) as a key regulatory metabolite. nih.gov Through a combined metabolomics and proteomics approach, the researchers found that GUDCA treatment led to an increased expression of Insulin-like Growth Factor 1 (IGF1) and a decreased expression of Transthyretin (TTR). nih.gov These protein changes were associated with the anti-inflammatory, antioxidative, and antiproliferative properties of GUDCA observed in the study. nih.gov

Genomics, in conjunction with other omics data, helps to build a more complete picture of how bile acids like this compound regulate cellular processes. For example, a study combined metabolomics of serum and stool samples with RNA-sequencing to investigate the effects of GUDCA on diet-induced metabolic disorders. This multiomics approach revealed that reduced GUDCA levels were an indicator of hyperglycemia and that supplementation with GUDCA could alleviate endoplasmic reticulum (ER) stress in the liver.

The integration of these high-throughput data sets provides a powerful platform for identifying novel therapeutic targets and for understanding the systems-level effects of this compound.

The table below provides an overview of how multiomics approaches have been applied in research related to this compound.

Omics Approach
nih.govnih.gov

Emerging Research Areas and Future Directions for Ursodeoxycholylglycine Sodium

Advanced Studies of Bile Acid Receptor Specificity and Ligand Binding

Ursodeoxycholylglycine sodium and other bile acids exert many of their physiological effects by acting as signaling molecules that bind to and activate specific receptors, most notably the farnesoid X receptor (FXR) and the G-protein coupled bile acid receptor 5 (TGR5). medchemexpress.comresearchgate.netnih.gov The specificity of these interactions is a key determinant of the downstream cellular response.

Advanced research is now focused on elucidating the precise molecular details of how this compound binds to these receptors. While ursodeoxycholic acid itself is generally considered a weak FXR agonist, its conjugation with glycine (B1666218) may alter its binding affinity and activation potential. medchemexpress.comnih.gov Similarly, the interaction of this compound with TGR5 is an area of active investigation. medchemexpress.comnih.govnih.gov

Understanding the structural basis of these ligand-receptor interactions is crucial for the development of selective bile acid receptor modulators. By designing molecules that specifically target either FXR or TGR5, or that have a desired balance of activity at both receptors, it may be possible to develop more effective and targeted therapies for a range of metabolic and inflammatory diseases.

ReceptorKnown LigandsPotential Effects of this compound Binding
Farnesoid X Receptor (FXR) Chenodeoxycholic acid, Cholic acid, Deoxycholic acid, Lithocholic acidModulation of bile acid synthesis and transport, regulation of lipid and glucose metabolism. researchgate.netnih.govnih.gov
G-protein coupled bile acid receptor 5 (TGR5) Lithocholic acid, Deoxycholic acid, Chenodeoxycholic acid, Cholic acidRegulation of energy expenditure, glucose homeostasis, and inflammatory responses. medchemexpress.comnih.govnih.gov

Investigation of this compound in Gut Microbiota-Host Signaling

The gut microbiota plays a profound role in host metabolism, in large part through its extensive metabolism of bile acids. nih.govnih.gov The composition of the gut microbiota can significantly influence the bile acid pool, and in turn, bile acids can shape the microbial community. This bidirectional communication is a critical aspect of host-microbe symbiosis.

This compound is an important player in this complex interplay. It can be deconjugated by bacterial bile salt hydrolases (BSHs) to form ursodeoxycholic acid and glycine. chembites.org The resulting unconjugated bile acid can then be further metabolized by the gut microbiota into a variety of secondary bile acids. These microbial transformations dramatically increase the chemical diversity of the bile acid pool, with each metabolite having potentially unique biological activities.

Researchers are actively investigating how changes in the gut microbiota, such as those associated with diet, disease, or antibiotic use, affect the metabolism of this compound. researchgate.net Furthermore, there is growing interest in how this compound and its microbial metabolites signal back to the host to regulate metabolic and inflammatory pathways. nih.gov This research is opening up new possibilities for therapeutic interventions that target the gut microbiota to modulate bile acid signaling for the treatment of metabolic diseases. nih.govduke.edu

Application of Systems Biology and Network Analysis in Bile Acid Research

The complex and interconnected nature of bile acid metabolism and signaling necessitates a holistic approach to its study. Systems biology, which integrates data from multiple "-omics" platforms (e.g., genomics, transcriptomics, proteomics, and metabolomics), is proving to be an invaluable tool in this regard. youtube.com

By applying systems biology approaches, researchers can construct comprehensive network models of bile acid metabolism. These models can help to identify key regulatory nodes, predict how the system will respond to perturbations, and uncover novel connections between bile acid pathways and other metabolic processes. mdpi.com

Network analysis of large-scale datasets is being used to explore the intricate relationships between this compound, its metabolizing enzymes, its receptors, and its downstream target genes. This approach is not only enhancing our fundamental understanding of bile acid biology but is also facilitating the identification of new biomarkers for disease and the discovery of novel therapeutic targets.

Development of Novel Research Tools and Methodologies for Bile Acid Conjugates

Advancements in our understanding of this compound and other bile acid conjugates are critically dependent on the development of sensitive and specific analytical methods for their detection and quantification. A variety of techniques are currently employed, each with its own advantages and limitations. nih.govpsu.edu

Table of Analytical Techniques for Bile Acid Conjugates:

Technique Principle Advantages Disadvantages
High-Performance Liquid Chromatography (HPLC) Separation based on polarity. creative-proteomics.com Good for quantification and separation of complex mixtures. creative-proteomics.com Can be time-consuming. creative-proteomics.com
Gas Chromatography-Mass Spectrometry (GC-MS) Separation based on volatility and mass-to-charge ratio. creative-proteomics.com High resolution for some bile acids. creative-proteomics.com Less effective for separating isomers and requires derivatization. creative-proteomics.com
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Combines the separation power of HPLC with the sensitivity and specificity of mass spectrometry. mdpi.com Very high sensitivity and specificity; can differentiate isomers. creative-proteomics.commdpi.com Expensive and requires specialized expertise. creative-proteomics.com
Enzyme-Linked Immunosorbent Assay (ELISA) Uses antibodies to detect specific bile acids. creative-proteomics.com High specificity and sensitivity for targeted analysis. creative-proteomics.com Limited to the availability of specific antibodies. creative-proteomics.com

| Nuclear Magnetic Resonance (NMR) Spectroscopy | Provides detailed structural information. nih.govpsu.edu | Can identify and quantify individual bile acids in complex mixtures without separation. nih.gov | Lower sensitivity compared to mass spectrometry-based methods. |

The ongoing development of more advanced analytical platforms, particularly in the area of mass spectrometry, is enabling researchers to probe the bile acid metabolome with unprecedented detail. mdpi.comnih.gov These technological innovations are essential for advancing our knowledge of the subtle yet significant roles that this compound plays in health and disease.

Q & A

Q. What are the optimal storage and preparation methods for Ursodeoxycholylglycine sodium to ensure stability in experimental settings?

Methodological Answer:

  • Storage: Store the powder at -20°C for up to 3 years; solutions in solvents like DMSO or PEG300 should be kept at -80°C for ≤1 year to prevent degradation .
  • Preparation: For in vitro use, dissolve in DMSO at ~100 mg/mL (~222 mM) . For in vivo studies, prepare working solutions using sequential addition of solvents (e.g., 10% DMSO + 40% PEG300 + 5% Tween-80 + 45% saline) to avoid precipitation. Vortex or warm to ≤50°C if needed .

Q. How do solubility properties of this compound influence its bioavailability in different experimental models?

Methodological Answer:

  • Solubility Data:
    • In vitro: Soluble in DMSO at ~100 mg/mL; lower solubility in aqueous buffers requires co-solvents .
    • In vivo: Formulations with PEG300 and Tween-80 enhance solubility (≥2.08 mg/mL in saline-based solutions) .
  • Bioavailability Considerations: Use lipid-based carriers (e.g., corn oil) for oral administration to improve intestinal absorption .

Q. What validated protocols exist for quantifying this compound in biological samples?

Methodological Answer:

  • Analytical Methods:
    • LC-MS/MS : Preferred for high sensitivity in plasma, cerebrospinal fluid, and tissue homogenates .
    • ELISA : Commercial kits for bile acid quantification (e.g., Cayman Chemical) can be adapted but require cross-validation .

Advanced Research Questions

Q. How can researchers reconcile contradictory findings on the neuroprotective effects of this compound in neurodegenerative models?

Methodological Answer:

  • Contextual Factors:
    • Dose Dependency : Neuroprotection is observed at 10–50 µM in cortical neuron models but may reverse at higher doses due to cytotoxicity .
    • Model Selection : Use primary neurons or blood-brain barrier (BBB) endothelial cells (e.g., hCMEC/D3 line) to replicate human-specific responses .
  • Mechanistic Validation : Assess downstream targets like caspase-9 inhibition (Western blot) and MMP-9 activity (zymography) to confirm pathway-specific effects .

Q. What experimental designs are recommended to elucidate the role of this compound in modulating bile acid receptor signaling?

Methodological Answer:

  • Target Identification:
    • FXR/TGR5 Activation : Use luciferase reporter assays in HEK293 cells transfected with bile acid receptors .
    • Knockout Models : Compare wild-type vs. FXR⁻/⁻ mice to isolate receptor-dependent effects in cholestasis or metabolic studies .
  • Data Integration : Combine transcriptomics (RNA-seq) with bile acid profiling to map signaling crosstalk .

Q. How can researchers address variability in this compound’s efficacy across different in vivo models of metabolic disorders?

Methodological Answer:

  • Model Optimization:
    • Diet-Induced Obesity (DIO) Mice : Administer 10 mg/kg/day via oral gavage for 8 weeks; monitor liver enzymes and lipid profiles .
    • Genetic Models : Use db/db mice or Zucker rats to study insulin resistance modulation .
  • Confounding Factors: Control for gut microbiota composition (via 16S rRNA sequencing), as microbial metabolism affects bile acid conversion .

Q. What strategies are effective in resolving discrepancies between in vitro and in vivo pharmacokinetic data for this compound?

Methodological Answer:

  • PK/PD Modeling:
    • In Vitro-In Vivo Extrapolation (IVIVE) : Use hepatocyte clearance assays to predict hepatic extraction ratios .
    • Compartmental Modeling : Apply tools like Phoenix WinNonlin to account for enterohepatic recirculation .
  • Tracer Studies : Use deuterated analogs (e.g., Glycoursodeoxycholic Acid-d4) to track tissue distribution via mass spectrometry .

Data Analysis & Reproducibility

Q. How should researchers statistically analyze dose-response data for this compound in apoptosis assays?

Methodological Answer:

  • Statistical Framework:
    • Nonlinear Regression : Fit data to sigmoidal curves (GraphPad Prism) to calculate EC₅₀/IC₅₀ values .
    • Multiple Comparisons : Apply Tukey’s HSD test for ANOVA-based studies to control Type I errors .
  • Reprodubility Checks: Include positive controls (e.g., TUDCA for anti-apoptotic effects) and validate with independent replicates .

Q. What bioinformatics tools are suitable for integrating this compound’s multi-omics data in metabolic studies?

Methodological Answer:

  • Pathway Analysis: Use Ingenuity Pathway Analysis (IPA) or MetaboAnalyst to link transcriptomic/metabolomic data to bile acid pathways .
  • Network Modeling : Construct bile acid-gut microbiota interaction networks using Cytoscape .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.